PTP Inhibitor IV
Description
Properties
IUPAC Name |
1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAVYMNAQDLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880069 | |
| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329317-98-8 | |
| Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of PTP Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro evaluation of PTP Inhibitor IV, a notable non-peptidic, active-site-directed inhibitor of protein tyrosine phosphatases (PTPs). This document details the underlying signaling pathways of its key targets, PTP1B and SHP-2, outlines the experimental protocols for its characterization, and presents its inhibitory activity in a clear, comparative format.
Introduction to Protein Tyrosine Phosphatases and this compound
Protein tyrosine phosphatases are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, collectively governing the phosphorylation state of tyrosine residues on proteins. This dynamic equilibrium is fundamental to a multitude of cellular signaling pathways that regulate processes such as cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
This compound, also known by its chemical name N,N'-[1,4-phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide], emerged from structure-based drug design efforts as a potent, reversible, and competitive inhibitor of several PTPs. Its discovery was a significant step towards developing cell-permeable, non-peptidic PTP inhibitors with therapeutic potential.
Core Signaling Pathways
To understand the therapeutic rationale for PTP inhibition, it is essential to examine the signaling pathways in which key PTPs operate. This compound has demonstrated significant activity against PTP1B and SHP-2, two well-validated drug targets.
PTP1B Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling, which is crucial for glucose homeostasis. Similarly, PTP1B dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thereby dampening leptin's anorexigenic signals. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.
PTP Inhibitor IV: A Technical Guide to its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase (PTP) Inhibitor IV is a small molecule inhibitor of protein tyrosine phosphatases, a class of enzymes crucial for regulating a wide array of cellular processes. Aberrant PTP activity is implicated in numerous diseases, making PTP inhibitors valuable tools for research and potential therapeutic development. This technical guide provides an in-depth overview of the known cellular pathways affected by PTP Inhibitor IV, with a focus on its inhibitory profile, its impact on key signaling cascades, and detailed experimental methodologies.
Core Concepts: this compound Profile
This compound, chemically known as bis(4-trifluoromethyl-sulfonamidophenyl)-1,4-diisopropyl-benzene, exhibits a competitive mode of inhibition against several protein tyrosine phosphatases. Its inhibitory activity has been characterized against a panel of PTPs, with the most pronounced and well-documented effect being on Dual-specificity phosphatase 14 (DUSP14).
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against various protein tyrosine phosphatases, as determined by IC50 values.
| Target PTP | IC50 (μM) | Reference |
| SHP-2 | 1.8 | [1] |
| PTP1B | 2.5 | [1] |
| DUSP14 | 5.21 | [1] |
| PTP-β | 6.4 | [1] |
| PTP-μ | 6.7 | [1] |
| PTP-ε | 8.4 | [1] |
| PTP Meg-2 | 13 | [1] |
| PTP-σ | 20 | [1] |
Cellular Pathways Affected by this compound
Based on its inhibitory profile, this compound is known to primarily impact the c-Jun N-terminal kinase (JNK) signaling pathway through its action on DUSP14. Due to its activity against other PTPs, it has the potential to modulate other critical cellular pathways, including the MAPK/ERK and insulin signaling cascades.
JNK Signaling Pathway via DUSP14 Inhibition
The most extensively studied effect of this compound is its competitive inhibition of DUSP14.[2] DUSP14 is a dual-specificity phosphatase that dephosphorylates and inactivates JNK, a key member of the mitogen-activated protein kinase (MAPK) family.[2] By inhibiting DUSP14, this compound protects JNK from dephosphorylation, thereby sustaining its activity.[2][3]
The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell differentiation. The sustained activation of JNK due to DUSP14 inhibition by this compound can therefore have significant downstream consequences.
Potential Impact on MAPK/ERK Signaling via SHP-2 Inhibition
Src homology 2 domain-containing phosphatase 2 (SHP-2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK/ERK signaling pathway. SHP-2 is generally considered a positive regulator of this pathway. Given that this compound inhibits SHP-2 with an IC50 of 1.8 μM, it is plausible that it could attenuate MAPK/ERK signaling. However, specific studies demonstrating this effect of this compound are currently lacking.
Potential Modulation of Insulin Signaling via PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor and insulin receptor substrates (IRS). Inhibition of PTP1B is a well-established strategy to enhance insulin sensitivity. This compound inhibits PTP1B with an IC50 of 2.5 μM, suggesting it could potentially enhance insulin signaling. As with SHP-2, direct evidence for this effect of this compound in a cellular context is needed.
Experimental Protocols
In Vitro DUSP14 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on DUSP14 activity using a fluorogenic substrate.
Materials:
-
Recombinant human DUSP14
-
This compound (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the microplate, add 2 μL of each inhibitor dilution (or DMSO as a control).
-
Add 48 μL of DUSP14 in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 μL of DiFMUP substrate solution (final concentration ~10 μM).
-
Immediately measure the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 450 nm in kinetic mode for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for JNK Phosphorylation (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation status of JNK in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound
-
Cell culture medium and supplements
-
Stimulant to activate the JNK pathway (e.g., Anisomycin, UV radiation)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% BSA in TBST
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (or DMSO control) for a predetermined time (e.g., 1-3 hours).
-
Stimulate the cells to induce JNK phosphorylation (e.g., 25 μg/mL Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total-JNK for normalization.
Conclusion
This compound is a valuable research tool for studying cellular signaling pathways, particularly the JNK cascade. Its well-defined inhibitory action on DUSP14 provides a specific means to investigate the downstream consequences of sustained JNK activation. While its effects on other pathways via inhibition of SHP-2 and PTP1B are plausible based on its in vitro profile, further cellular studies are required to fully elucidate these potential activities. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound on cellular function.
References
An In-Depth Technical Guide to PTP Inhibitor IV (CAS 329317-98-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase (PTP) Inhibitor IV, CAS number 329317-98-8, is a potent, reversible, and competitive inhibitor of multiple protein tyrosine phosphatases. This small molecule has garnered significant interest within the research community for its utility in dissecting cellular signaling pathways regulated by tyrosine phosphorylation. Its ability to target key phosphatases such as PTP1B and SHP-2 makes it a valuable tool for investigating metabolic disorders, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of PTP Inhibitor IV, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.
Core Properties of this compound
This compound is a non-peptidic, cell-permeable small molecule, which allows for its application in both biochemical and cell-based assays.[1][2] Its core properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 329317-98-8 | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] |
| Molecular Formula | C₂₆H₂₆F₆N₂O₄S₂ | [1][2][4][5][10] |
| Molecular Weight | 608.6 g/mol | [1][2][4][5][10] |
| Appearance | White to off-white crystalline solid | [1][10] |
| Purity | ≥95% (via HPLC) | [4][10] |
| Solubility | Soluble in DMSO (≥25 mg/mL), DMF (30 mg/mL), and Ethanol (≤25 mg/mL) | [1] |
| Storage | Store at -20°C | [1] |
Biological Properties
This compound acts as a competitive, active-site directed inhibitor of several protein tyrosine phosphatases.[1][4][7] Its inhibitory activity against various PTPs is quantified by its half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.
| Target PTP | IC₅₀ (μM) | Reference(s) |
| SHP-2 | 1.8 | [5][6][7] |
| PTP1B | 2.5 | [5][6][7] |
| DUSP14 | 5.21 | [6] |
| PTP-β | 6.4 | [5][6][7] |
| PTP-μ | 6.7 | [5][6][7] |
| PTP-ε | 8.4 | [5][6][7] |
| PTP-Meg-2 | 13 | [5][6][7] |
| PTP-σ | 20 | [5][6][7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, focusing on the determination of its inhibitory activity.
In Vitro PTP Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for determining the IC₅₀ of this compound against a specific protein tyrosine phosphatase using a fluorogenic substrate.
2.1.1. Materials and Reagents
-
Recombinant human PTP of interest (e.g., PTP1B, SHP-2)
-
This compound (CAS 329317-98-8)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
DMSO (for inhibitor dilution)
-
384-well black microplates
-
Fluorescence plate reader
2.1.2. Experimental Workflow
2.1.3. Detailed Procedure
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme Addition: Add the PTP enzyme, diluted in assay buffer to a pre-determined optimal concentration, to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., DiFMUP) to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths for DiFMUP are typically around 358 nm and 450 nm, respectively.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC₅₀ value.
Cellular Assay: Inhibition of JNK Dephosphorylation by DUSP14
This protocol outlines a cell-based assay to evaluate the effect of this compound on the dephosphorylation of JNK, a known substrate of DUSP14.[11][13][15][16]
2.2.1. Materials and Reagents
-
HEK293T cells
-
Expression plasmid for FLAG-tagged DUSP14
-
This compound
-
Lipofectamine 2000 or other transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody
-
Anti-phospho-JNK antibody
-
Anti-total-JNK antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
2.2.2. Experimental Workflow
2.2.3. Detailed Procedure
-
Cell Culture and Transfection: Culture HEK293T cells to ~70-80% confluency. Transfect the cells with the FLAG-DUSP14 expression plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24-48 hours of transfection, treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody, followed by the addition of protein A/G agarose beads to immunoprecipitate FLAG-DUSP14.
-
Dephosphorylation Assay: Wash the immunoprecipitates and resuspend them in a phosphatase assay buffer. Add a source of phosphorylated JNK (e.g., from cells stimulated with a JNK activator) to the beads and incubate.
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-phospho-JNK and anti-total-JNK antibodies to assess the level of JNK dephosphorylation.
Signaling Pathways Modulated by this compound
This compound's broad-spectrum activity allows it to modulate several critical signaling pathways. The following diagrams illustrate the role of two of its primary targets, PTP1B and SHP-2, in key cellular processes.
Inhibition of PTP1B in the Insulin Signaling Pathway
PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signal.[3][5][6][7][10][11][22] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.
Inhibition of SHP-2 in Growth Factor Signaling
SHP-2 is a key positive regulator of the Ras-MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[1][4][8][9][12][14][17] It dephosphorylates specific sites on docking proteins like Gab1, which paradoxically leads to the sustained activation of Ras and the downstream ERK cascade. Inhibition of SHP-2 by this compound can therefore block growth factor-induced cell proliferation.
Conclusion
This compound is a versatile and potent tool for the study of protein tyrosine phosphatase-regulated signaling pathways. Its well-characterized inhibitory profile and cell permeability make it suitable for a wide range of in vitro and cellular applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this inhibitor in their studies of cancer, diabetes, and other diseases driven by aberrant tyrosine phosphorylation. As with any pharmacological agent, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 10. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Open Access@KRIBB: this compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) [oak.kribb.re.kr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Role of PTP Inhibitor IV in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Protein Tyrosine Phosphatase (PTP) Inhibitor IV, a significant tool in the study of signal transduction. We will delve into its mechanism of action, its impact on key signaling pathways, and provide detailed experimental protocols for its characterization.
Core Concepts: PTPs and Their Inhibition
Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases.[1] By removing phosphate groups from tyrosine residues on proteins, PTPs play a vital role in regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1] The dysregulation of PTP activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.[2] PTP inhibitors are small molecules designed to block the catalytic activity of PTPs, thereby modulating phosphorylation-dependent signaling pathways.[1]
PTP Inhibitor IV, also known as bis(4-trifluoromethyl-sulfonamidophenyl)-1,4-diisopropylbenzene, is a potent, reversible, and competitive inhibitor of several PTPs.[3][4] It acts by binding to the active site of these enzymes, preventing them from dephosphorylating their substrates.[3][5]
Mechanism of Action and Target Profile of this compound
This compound has been demonstrated to be a competitive inhibitor, meaning it directly competes with the substrate for binding to the catalytic site of the phosphatase.[3][5] Its primary and most well-characterized target is Dual-specificity phosphatase 14 (DUSP14), also known as Mitogen-activated protein kinase phosphatase-6 (MKP-6).[3][5]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein tyrosine phosphatases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Phosphatase | IC50 (μM) | Reference |
| DUSP14 | 5.21 | [3][6] |
| SHP-2 | 1.8 | [6] |
| PTP1B | 2.5 | [6] |
| PTP-β | 6.4 | |
| PTP-μ | 6.7 | |
| PTP-ε | 8.4 | |
| PTP-Meg-2 | 13 | |
| PTP-σ | 20 |
Role in Signal Transduction: The DUSP14/JNK Pathway
The most significant role of this compound in signal transduction is its modulation of the c-Jun N-terminal kinase (JNK) signaling pathway through the inhibition of DUSP14.[3][5][7] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[8]
DUSP14 is a negative regulator of the JNK pathway, as it directly dephosphorylates and inactivates JNK.[3][7] By inhibiting DUSP14, this compound prevents the dephosphorylation of JNK, thereby sustaining its active, phosphorylated state.[3][5] This leads to prolonged JNK signaling and can influence downstream cellular events. This protective effect on JNK kinase activity has been confirmed both in vitro and in vivo.[4][7]
Mandatory Visualization: DUSP14/JNK Signaling Pathway
Caption: this compound blocks DUSP14, sustaining JNK signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro DUSP14 Inhibition Assay
This protocol details the measurement of DUSP14 phosphatase activity in the presence of this compound to determine its IC50 value.
Materials:
-
Recombinant human DUSP14
-
This compound (stock solution in DMSO)
-
Phosphatase substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 1 mM DTT
-
96-well black, clear-bottom microplates
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 20 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 20 µL of recombinant DUSP14 solution (e.g., 10 nM final concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding 10 µL of the substrate solution (e.g., OMFP at a final concentration equal to its Km for DUSP14).
-
Immediately measure the fluorescence (for OMFP) or absorbance (for pNPP) at regular intervals for 15-30 minutes at 37°C using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the linear slope of the product formation over time.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization: In Vitro Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of this compound.
JNK Phosphorylation Assay in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation status of JNK in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 3 hours).[3]
-
Optionally, stimulate the JNK pathway with a known activator (e.g., anisomycin or UV radiation) for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-JNK antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated JNK.
Mandatory Visualization: JNK Phosphorylation Western Blot Workflow
Caption: Workflow for assessing JNK phosphorylation via Western blot.
Conclusion
This compound serves as a valuable research tool for dissecting the roles of specific PTPs in cellular signaling. Its well-defined inhibitory action on DUSP14 provides a means to specifically investigate the downstream consequences of sustained JNK activation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of signal transduction and to explore its potential in various disease models. Further research into the broader effects of this compound on other signaling pathways and its in vivo efficacy will continue to enhance our understanding of PTP-mediated cellular regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open Access@KRIBB: this compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) [oak.kribb.re.kr]
- 6. This compound | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
PTP Inhibitor IV: A Technical Guide to its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a diverse family of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins.[1] The dynamic balance between protein tyrosine kinases (PTKs) and PTPs is essential for regulating a multitude of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[2] Dysregulation of PTP activity has been implicated in the pathophysiology of numerous diseases, including cancer. Consequently, PTP inhibitors have emerged as a promising class of therapeutic agents with the potential to modulate PTP activity and restore normal cellular function.[2]
This technical guide focuses on PTP Inhibitor IV, a known inhibitor of several protein tyrosine phosphatases. While direct quantitative data on the anti-proliferative effects of this compound on various cell lines is not extensively available in the current body of scientific literature, this document will provide an in-depth overview of its known biochemical activity and the well-established roles of its primary targets in cell proliferation. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the potential anti-proliferative effects of this compound and to provide a framework for future investigations.
Biochemical Profile of this compound
This compound has been characterized as a potent inhibitor of several protein tyrosine phosphatases. Its inhibitory activity against a panel of PTPs has been determined through in vitro phosphatase assays.
Table 1: Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases
| Target PTP | IC50 (μM) |
| SHP-2 | 1.8[3] |
| PTP1B | 2.5[3] |
| DUSP14 | 5.21[3] |
| PTP-β | 6.4[3] |
| PTP-μ | 6.7[3] |
| PTP-ε | 8.4[3] |
| PTP Meg-2 | 13[3] |
| PTP-σ | 20[3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target phosphatase by 50%.
Mechanism of Action and Effects on Cell Proliferation
The anti-proliferative potential of this compound can be inferred from its inhibitory action on key signaling nodes, particularly SHP2 and DUSP14.
Inhibition of SHP2 and its Impact on Pro-Proliferative Signaling
SHP2, a non-receptor protein tyrosine phosphatase, is a critical positive regulator of growth factor-mediated signaling pathways essential for cell proliferation and survival.[4] It is a key component of the Ras-MAPK and PI3K/AKT signaling cascades.
-
Ras-MAPK Pathway: Upon growth factor receptor activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the Ras-Raf-MEK-ERK cascade.[2] The ERK (extracellular signal-regulated kinase) branch of the MAPK pathway is a major driver of cell cycle progression and proliferation. By inhibiting SHP2, this compound is expected to attenuate ERK activation, leading to a decrease in cell proliferation.
-
PI3K/AKT Pathway: SHP2 can also positively regulate the PI3K/AKT pathway, which is crucial for cell survival and growth. Inhibition of SHP2 would likely lead to the downregulation of AKT signaling, further contributing to an anti-proliferative effect.
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// Edges GF -> RTK [color="#5F6368"]; RTK -> SHP2 [color="#5F6368"]; PTP_Inhibitor_IV -> SHP2 [label="Inhibits", color="#EA4335", arrowhead=tee]; SHP2 -> Grb2_Sos [color="#5F6368"]; Grb2_Sos -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; SHP2 -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Proliferation [color="#5F6368"]; } .dot Figure 1: this compound action on SHP2 signaling.
Inhibition of DUSP14 and its Role in MAPK Signaling
DUSP14, also known as MKP6, is a dual-specificity phosphatase that dephosphorylates and inactivates members of the MAPK family, including JNK (c-Jun N-terminal kinase) and p38. The role of these pathways in cell proliferation can be context-dependent. However, sustained activation of JNK and p38 is often associated with stress responses and apoptosis. By inhibiting DUSP14, this compound would lead to the sustained phosphorylation and activation of JNK and p38, which could potentially trigger anti-proliferative and pro-apoptotic effects in cancer cells.
// Nodes Stress_Signal [label="Stress Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAP3K [label="MAP3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAP2K [label="MAP2K", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_p38 [label="JNK / p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; DUSP14 [label="DUSP14", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTP_Inhibitor_IV [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Growth_Arrest [label="Apoptosis / Growth Arrest", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress_Signal -> MAP3K [color="#5F6368"]; MAP3K -> MAP2K [color="#5F6368"]; MAP2K -> JNK_p38 [color="#5F6368"]; JNK_p38 -> Apoptosis_Growth_Arrest [color="#5F6368"]; DUSP14 -> JNK_p38 [label="Inhibits", color="#EA4335", arrowhead=tee]; PTP_Inhibitor_IV -> DUSP14 [label="Inhibits", color="#EA4335", arrowhead=tee]; } .dot Figure 2: this compound action on DUSP14 signaling.
Experimental Protocols for Assessing Anti-Proliferative Effects
While specific protocols for this compound are not available, the following are detailed, generalized methodologies for evaluating the effects of PTP inhibitors on cell proliferation.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines based on the research question. It is advisable to use cell lines with known activation of pathways regulated by SHP2 or DUSP14.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
Cell Proliferation/Viability Assays
Several methods can be employed to measure the effect of this compound on cell proliferation and viability.
1. MTT Assay [5]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
After the desired incubation period with the inhibitor (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Crystal Violet Assay
-
Principle: This assay stains the DNA of adherent cells, providing a measure of the total cell number.
-
Protocol:
-
After the treatment period, gently wash the cells with PBS.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the cells with a crystal violet solution.
-
After washing away the excess stain, solubilize the bound dye with a solution such as 10% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
3. BrdU Incorporation Assay
-
Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
-
Protocol:
-
Towards the end of the inhibitor treatment period, add BrdU to the cell culture medium and incubate for a few hours.
-
Fix and permeabilize the cells.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.
-
Data Analysis
From the dose-response curves generated by the proliferation assays, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of this compound required to inhibit cell proliferation by 50%.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Seed Cells in 96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor_Prep [label="Prepare this compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat Cells with Inhibitor and Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 24, 48, 72 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation_Assay [label="Perform Cell Proliferation Assay\n(e.g., MTT, Crystal Violet, BrdU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="Measure Absorbance/Signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate % Viability and IC50", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Seeding [color="#5F6368"]; Cell_Seeding -> Inhibitor_Prep [color="#5F6368"]; Inhibitor_Prep -> Treatment [color="#5F6368"]; Treatment -> Incubation [color="#5F6368"]; Incubation -> Proliferation_Assay [color="#5F6368"]; Proliferation_Assay -> Data_Acquisition [color="#5F6368"]; Data_Acquisition -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } .dot Figure 3: General workflow for assessing cell proliferation.
Conclusion and Future Directions
This compound demonstrates potent inhibitory activity against several key protein tyrosine phosphatases, most notably SHP2 and DUSP14. Based on the well-established pro-proliferative roles of SHP2-mediated signaling and the potential for sustained activation of stress-response pathways through DUSP14 inhibition, it is highly plausible that this compound possesses anti-proliferative properties.
However, it is crucial to note the current absence of direct, quantitative studies on the effects of this compound on the proliferation of various cell lines, particularly cancer cells. Therefore, future research should focus on:
-
Quantitative Anti-Proliferative Screening: Performing dose-response studies using a panel of cancer cell lines from different tissues to determine the IC50 values of this compound.
-
Mechanism of Action Studies: Investigating the downstream effects of this compound on the SHP2 and DUSP14 signaling pathways within a cellular context to confirm the proposed mechanisms of action.
-
In Vivo Efficacy Studies: If promising in vitro anti-proliferative activity is observed, evaluating the anti-tumor efficacy of this compound in preclinical animal models.
By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound as an anti-cancer agent can be achieved. This technical guide serves as a foundational resource to stimulate and guide these future investigations.
References
- 1. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 2. Protein tyrosine phosphatases: emerging role in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Cisplatin or Doxorubicin Reduces Cell Viability via the PTPIVA3-JAK2-STAT3 Cascade in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PTPs with small molecule inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
PTP Inhibitor IV: An In-depth Technical Guide for Studying Dephosphorylation Events
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PTP Inhibitor IV, a valuable tool for researchers studying protein tyrosine phosphatase (PTP)-mediated dephosphorylation events. This document details its mechanism of action, specificity, and applications, and provides detailed protocols for its use in various experimental settings.
Introduction to this compound
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signaling by catalyzing the removal of phosphate groups from tyrosine residues on proteins.[1][2] This dephosphorylation is a key regulatory mechanism that counterbalances the activity of protein tyrosine kinases (PTKs).[2] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[1] PTP inhibitors are therefore essential tools for dissecting the complex signaling networks that govern cell growth, differentiation, and metabolism.[1]
This compound is a potent, reversible, and competitive inhibitor of a range of protein tyrosine phosphatases. Its broad-spectrum activity makes it a useful tool for initial investigations into the role of PTPs in a particular biological process.
Mechanism of Action
This compound functions by binding to the catalytic site of PTP enzymes, thereby preventing them from interacting with their phosphorylated substrates.[1] This competitive inhibition blocks the dephosphorylation of key signaling proteins, allowing researchers to study the downstream effects of sustained tyrosine phosphorylation.[1]
Specificity and Potency
This compound exhibits inhibitory activity against several PTPs. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against different phosphatases.
| Protein Tyrosine Phosphatase (PTP) | IC50 (μM) |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| DUSP14 | 5.21 |
| PTP-β | 6.4 |
| PTP-μ | 6.7 |
| PTP-ε | 8.4 |
| PTP Meg-2 | 13 |
| PTP-σ | 20 |
This data is compiled from multiple sources and should be used as a reference. Actual IC50 values may vary depending on experimental conditions.
Key Signaling Pathways Modulated by PTPs Targeted by this compound
The broad specificity of this compound allows for the interrogation of multiple signaling pathways. Understanding the roles of the targeted PTPs is crucial for interpreting experimental results.
SHP-2 Signaling
SHP-2 is a non-receptor PTP that is broadly expressed and plays a positive role in signaling cascades downstream of various growth factors and cytokines.[1][3] It is a key component of the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[4][5] SHP-2 can also modulate the PI3K-AKT and JAK-STAT pathways.[4][5]
DUSP14 and MAPK Signaling
DUSP14, also known as MKP6, is a dual-specificity phosphatase that negatively regulates the activity of MAP kinases, including ERK, JNK, and p38.[6] It can also dephosphorylate and inactivate TAK1, an upstream kinase in the JNK and NF-κB signaling pathways.[7][8]
Receptor PTPs (PTP-β, PTP-μ, PTP-ε, PTP-σ)
This subgroup of PTPs contains an extracellular domain, a transmembrane segment, and intracellular catalytic domains. They are involved in cell-cell adhesion, neurite outgrowth, and axon guidance.[9][10][11] For instance, PTPμ and PTPσ can act as homophilic cell adhesion molecules.[10][12]
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
In Vitro PTP Dephosphorylation Assay
This assay measures the ability of this compound to block the dephosphorylation of a substrate by a purified PTP enzyme.
Materials:
-
Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)
-
This compound
-
Phosphatase assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphotyrosine peptide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the PTP enzyme to the assay buffer.
-
Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the wells containing the enzyme and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the phosphorylated substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence of the product using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Dephosphorylation Assay
This protocol assesses the effect of this compound on the phosphorylation status of a target protein within intact cells.
Materials:
-
Cultured cells expressing the target protein of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., growth factor, cytokine) to induce phosphorylation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibodies: primary antibody against the phosphorylated target protein, primary antibody against the total target protein, and appropriate secondary antibodies.
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes) to induce phosphorylation of the target protein.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of the target protein. Use an antibody specific for the phosphorylated form of the protein and a separate blot or stripping and reprobing for the total protein as a loading control.
-
Quantify the band intensities to determine the effect of this compound on protein dephosphorylation.
Immunoprecipitation and Western Blotting
This method is used to isolate a specific protein from a complex mixture and then analyze its phosphorylation state.
Materials:
-
Cell lysate prepared as in the cell-based assay
-
Primary antibody against the protein of interest (for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (as in the cell-based assay)
Procedure:
-
Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated protein from the beads by adding SDS-PAGE sample buffer and boiling.
-
Perform SDS-PAGE and Western blotting using a phospho-specific antibody to detect the phosphorylation status of the immunoprecipitated protein.
Data Interpretation and Considerations
-
Specificity: Due to the broad-spectrum nature of this compound, it is crucial to consider that observed effects may be due to the inhibition of multiple PTPs. Further experiments using more specific inhibitors or genetic approaches (e.g., siRNA) may be necessary to identify the specific PTP involved.
-
Cell Permeability: Ensure the inhibitor is cell-permeable for cell-based assays. The formulation and delivery of the inhibitor can significantly impact its efficacy.
-
Toxicity: At higher concentrations, PTP inhibitors can be toxic to cells. It is important to perform a dose-response curve to determine the optimal non-toxic working concentration.
-
Controls: Appropriate controls are essential for all experiments. These include vehicle-only controls, and in cell-based assays, unstimulated and stimulated controls.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of protein tyrosine dephosphorylation in a wide range of cellular processes. Its ability to inhibit multiple PTPs allows for a broad initial assessment of the involvement of this class of enzymes in a signaling pathway of interest. By following the detailed protocols and considering the key interpretation points outlined in this guide, researchers can effectively utilize this compound to advance their understanding of PTP-mediated signaling.
References
- 1. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Dual-specificity Phosphatase DUSP14 Negatively Regulates Tumor Necrosis Factor- and Interleukin-1-induced Nuclear Factor-κB Activation by Dephosphorylating the Protein Kinase TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The receptor protein-tyrosine phosphatase PTPmu interacts with IQGAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTPμ suppresses glioma cell migration and dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of protein tyrosine phosphatase-epsilon isoforms: membrane localization confers specificity in cellular signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse functions of protein tyrosine phosphatase σ in the nervous and immune systems - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies Using PTP Inhibitor IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research surrounding Protein Tyrosine Phosphatase (PTP) Inhibitor IV, a competitive inhibitor of dual-specificity phosphatase 14 (DUSP14) and other PTPs. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the associated signaling pathways to support further investigation and drug development efforts.
Data Presentation
The inhibitory activity of PTP Inhibitor IV has been characterized against a range of protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro phosphatase assays.
| Target Phosphatase | IC50 (μM)[1] |
| DUSP14 | 5.21 |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| PTP-ε | 8.4 |
| PTP Meg-2 | 13 |
| PTP-σ | 20 |
| PTP-β | 6.4 |
| PTP-μ | 6.7 |
Core Signaling Pathways and Mechanisms of Action
Preliminary studies have elucidated two primary areas of investigation for this compound: its role in modulating the JNK signaling pathway through DUSP14 inhibition and its anti-angiogenic properties.
DUSP14/JNK Signaling Pathway
This compound acts as a competitive inhibitor of DUSP14, binding to its catalytic site.[1][2] DUSP14 is a phosphatase that dephosphorylates and inactivates c-Jun N-terminal kinase (JNK), a key regulator of cellular processes such as proliferation, apoptosis, and inflammation.[1][3] By inhibiting DUSP14, this compound protects the phosphorylation status of JNK, thereby maintaining its kinase activity.[1][2]
Anti-Angiogenic Effects and VEGFR2 Signaling
This compound has demonstrated anti-angiogenic potential by impairing the differentiation of endothelial cells.[4] This effect is observed in co-culture models of angiogenesis, where the inhibitor induces the formation of distinct cell clusters, a morphology indicative of disrupted endothelial tube formation.[4] While the direct target in this pathway is not yet fully elucidated, the observed phenotype suggests a potential modulation of signaling downstream of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
In Vitro DUSP14 Phosphatase Activity Assay
This protocol is adapted from standard in vitro phosphatase assays used to determine the inhibitory effect of compounds on purified enzymes.
Materials:
-
Purified recombinant DUSP14 enzyme
-
This compound
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified DUSP14 enzyme to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
JNK Phosphorylation Western Blot Analysis
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of JNK in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Induce JNK phosphorylation if necessary (e.g., with a known stimulus like UV radiation or anisomycin).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-JNK antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of JNK phosphorylation.
In Vitro Co-culture Angiogenesis Assay
This protocol is based on the method described by Sylvest et al. (2010) to evaluate the anti-angiogenic effects of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fibroblast Growth Medium (FGM-2)
-
This compound
-
24-well plates
-
Primary antibody: anti-CD31 (PECAM-1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed NHDFs in a 24-well plate and culture them in FGM-2 until they form a confluent monolayer.
-
Once confluent, replace the medium with EGM-2.
-
Seed HUVECs on top of the NHDF monolayer.
-
Allow the co-culture to grow for 24 hours.
-
Treat the co-cultures with various concentrations of this compound or vehicle control.
-
Continue the culture for several days (e.g., 5-7 days), changing the medium with fresh inhibitor every 2-3 days.
-
After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with the primary anti-CD31 antibody to specifically stain the endothelial cells.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to assess the formation of endothelial cell networks and any morphological changes, such as cell clustering, induced by this compound.
References
Methodological & Application
Application Notes and Protocols: PTP Inhibitor IV in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction to PTP Inhibitor IV
Protein Tyrosine Phosphatase (PTP) Inhibitor IV is a potent, reversible, and competitive inhibitor of multiple protein tyrosine phosphatases.[1][2][3] It functions as an active-site-directed inhibitor, acting as a phosphate mimetic.[1][2] PTPs are a critical family of enzymes that, in opposition to protein tyrosine kinases (PTKs), regulate the phosphorylation state of tyrosine residues on proteins.[4][5] This dynamic balance is essential for a multitude of cellular signaling pathways that control processes such as cell growth, differentiation, metabolism, and immune responses.[4][5] Dysregulation of PTP activity has been implicated in numerous diseases, making PTP inhibitors valuable tools for research and potential therapeutic development.
This compound is cell-permeable, allowing for its effective use in live-cell assays to probe the function of specific PTPs in cellular signaling cascades.[6] It has been shown to effectively inhibit several PTPs, including SHP-2, PTP1B, and the dual-specificity phosphatase DUSP14.[6][7] For instance, by inhibiting DUSP14, this compound can protect the JNK signaling pathway from dephosphorylation, thereby maintaining its activity.[4][5][8]
Product Details:
-
Synonyms: bis(4-Trifluoromethylsulfonamidophenyl)-1,4-diisopropylbenzene, Protein Tyrosine Phosphatase Inhibitor IV[1][2]
-
Molecular Weight: 608.62 g/mol [1]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against a range of protein tyrosine phosphatases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target PTP | IC₅₀ (μM) |
| SHP-2 | 1.8[1][2][6][7] |
| PTP1B | 2.5[1][2][6][7] |
| DUSP14 | 5.21[6][7] |
| PTP-β | 6.4[1][2][6][7] |
| PTP-µ | 6.7[1][2][6][7] |
| PTP-ε | 8.4[1][2][6][7] |
| PTP-Meg-2 | 13[1][2][6][7] |
| PTP-σ | 20[1][2][6][7] |
Experimental Protocols
Reagent Preparation: this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are crucial for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations up to 25 mg/mL.[2] To prepare a 10 mM stock solution, dissolve 6.09 mg of this compound (MW: 608.62) in 1 mL of DMSO.
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
General Protocol for Cell Treatment
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 10 cm dishes)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the working concentration of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of medium, add 2 µL of the 10 mM stock solution.
-
Note: It is recommended to first perform a serial dilution of the stock solution in DMSO or medium to ensure accurate pipetting for lower final concentrations.[7]
-
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 3, 6, or 24 hours). Incubation times should be optimized based on the specific cell type and the signaling pathway being investigated. A 3-hour incubation has been shown to be effective for inhibiting DUSP14.[6]
-
After incubation, proceed with downstream analysis, such as cell lysis for Western blotting or other cellular assays.
Protocol for Determining Optimal Concentration (Dose-Response Assay)
To determine the effective concentration of this compound for a specific cell line and pathway, a dose-response experiment is recommended.
Materials:
-
Cells plated in a multi-well plate (e.g., 24-well or 96-well)
-
This compound stock solution
-
Appropriate assay for measuring the desired biological effect (e.g., cell viability assay, Western blot for a phosphorylated target, reporter gene assay)
Procedure:
-
Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Prepare a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) by serial dilution in cell culture medium. Include a vehicle-only control.
-
Treat the cells with the different concentrations of the inhibitor for a fixed incubation time.
-
Perform the selected assay to measure the biological response. For example, if investigating the phosphorylation of a specific protein, lyse the cells and perform a Western blot.
-
Analyze the data to determine the concentration that gives the desired level of inhibition without causing significant cytotoxicity. This will be the optimal working concentration for future experiments.
Protocol: Western Blot Analysis of Phospho-JNK
This protocol describes how to assess the effect of this compound on the JNK signaling pathway by measuring the phosphorylation status of JNK. This compound has been shown to inhibit DUSP14, a phosphatase that dephosphorylates JNK.[4][5][8]
Materials:
-
Cells treated with this compound and a relevant stimulus (e.g., anisomycin, UV radiation to activate JNK)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9][10]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST is recommended for phospho-antibodies)[11]
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with this compound and/or a stimulus, wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[9]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[10]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Mandatory Visualizations
Caption: this compound mechanism of action in a signaling pathway.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. This compound [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open Access@KRIBB: this compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) [oak.kribb.re.kr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Determining the Optimal Concentration of PTP Inhibitor IV for Cellular and Biochemical Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase (PTP) Inhibitor IV is a small molecule inhibitor primarily targeting the Phosphatase of Regenerating Liver 3 (PRL-3), also known as PTP4A3. PRL-3 is a member of the PTP superfamily, which plays a crucial role in regulating cellular signaling pathways involved in cell proliferation, migration, and invasion.[1] Overexpression of PRL-3 has been implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention. This document provides detailed protocols and guidelines for determining the optimal concentration of PTP Inhibitor IV for use in both biochemical and cell-based assays.
Mechanism of Action and Target Specificity
This compound, with the chemical name 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide, functions by inhibiting the phosphatase activity of PRL-3. While the specific IC50 value for this particular inhibitor against a panel of PTPs is not widely reported in publicly available literature, the potency of inhibitors targeting PRL-3 can range from nanomolar to micromolar concentrations. To provide a reference for the expected potency of PRL-3 inhibitors, the following table summarizes the IC50 values of other known PRL-3 inhibitors.
Table 1: IC50 Values of Various PRL-3 Inhibitors
| Inhibitor Name | IC50 against PRL-3 | Notes |
| Rhodanine-based PRL-3 inhibitor | 900 nM | A cell-permeable benzylidene rhodanine compound.[1][2] |
| PRL-3 Inhibitor (Compound 5e) | 0.9 µM | A potent PRL-3 inhibitor.[3] |
| PRL-3 Inhibitor 2 | 28.1 µM | A potent PRL-3 inhibitor.[4] |
PRL-3 Signaling Pathway
PRL-3 is known to regulate several key signaling pathways that are critical for cancer progression. Understanding these pathways is essential for designing experiments and interpreting the effects of this compound. PRL-3 has been shown to activate the PI3K/Akt, MAPK, and JAK/STAT signaling cascades, which are involved in cell survival, proliferation, and differentiation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Cell Culture
To determine the optimal working concentration of this compound for your specific cell line and assay, it is crucial to perform a dose-response experiment. This protocol outlines the steps to identify a concentration that effectively inhibits the target pathway without causing significant cytotoxicity.
Workflow for Determining Optimal Concentration
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Dose-Response Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on other PRL-3 inhibitors, is from 10 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
-
Incubation: Incubate the cells for a period relevant to your intended experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT or MTS):
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the concentration at which the inhibitor shows significant toxicity (e.g., >20% cell death).
-
Expected Results:
This experiment will help you identify the concentration range where this compound does not cause significant cell death. This non-toxic range should be used for subsequent functional assays.
Protocol 2: Western Blot Analysis of PRL-3 Target Phosphorylation
This protocol describes how to use western blotting to assess the effect of this compound on the phosphorylation status of a downstream target of the PRL-3 signaling pathway, such as Akt.
Materials:
-
Cells treated with this compound at various non-toxic concentrations
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the determined non-toxic concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control to ensure equal protein loading.
Data Analysis:
Quantify the band intensities for the phosphorylated protein and normalize them to the total protein and/or the loading control. A decrease in the phosphorylation of the target protein with increasing concentrations of this compound will indicate the effective concentration range for inhibiting the PRL-3 pathway.
By following these protocols, researchers can confidently determine the optimal concentration of this compound for their specific experimental needs, ensuring reliable and reproducible results in the investigation of PRL-3 signaling and its role in disease.
References
PTP Inhibitor IV: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of PTP Inhibitor IV, a potent and reversible inhibitor of protein tyrosine phosphatases (PTPs).
Protein tyrosine phosphatases are a critical family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and metabolism, by dephosphorylating tyrosine residues on proteins.[1][2] The dysregulation of PTP activity has been implicated in numerous diseases, making PTP inhibitors valuable tools for both basic research and therapeutic development.[3][2] this compound, in particular, has been shown to inhibit several PTPs, including SHP-2, PTP1B, and DUSP14, thereby impacting various signaling pathways.[4][5][6][7]
Physicochemical and Inhibitory Properties
This compound, also known as bis(4-Trifluoromethylsulfonamidophenyl)-1,4-diisopropylbenzene, is a small molecule inhibitor with the following properties:[8]
| Property | Value | Reference |
| CAS Number | 329317-98-8 | [8] |
| Molecular Formula | C₂₆H₂₆F₆N₂O₄S₂ | [7][8] |
| Molecular Weight | 608.6 g/mol | [7][8] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (HPLC) | [4][8] |
Inhibitory Activity (IC₅₀)
This compound demonstrates inhibitory activity against a range of protein tyrosine phosphatases:
| Phosphatase | IC₅₀ (µM) | Reference |
| SHP-2 | 1.8 | [5][6][7] |
| PTP1B | 2.5 | [5][6][7] |
| DUSP14 | 5.21 | [5][6] |
| PTP-β | 6.4 | [5][6][7] |
| PTP-μ | 6.7 | [5][6][7] |
| PTP-ε | 8.4 | [5][6][7] |
| PTP-Meg-2 | 13 | [5][6][7] |
| PTP-σ | 20 | [5][6][7] |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
| Solvent | Solubility | Reference |
| DMSO | 25 mg/mL (41.07 mM) 225 mg/mL (369.7 mM) with sonication | [7] [5] |
| DMF | 30 mg/mL | [7] |
| Ethanol | 25 mg/mL | [7] |
| Acetonitrile (ACN) | Soluble | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6086 mg of the inhibitor.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the inhibitor powder. To continue the example, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[4]
Experimental Protocols
In Vitro Kinase Assay to Assess PTP Inhibition
This protocol describes a general method to evaluate the inhibitory effect of this compound on a specific protein tyrosine phosphatase in a cell-free system.
References
- 1. scbt.com [scbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound | PTP inhibitor | Hello Bio [hellobio.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
Application Notes and Protocols for Immunoprecipitation Using PTP Inhibitor IV
Introduction
Protein tyrosine phosphatases (PTPs) are crucial enzymes that counteract the activity of protein tyrosine kinases, thereby regulating the phosphorylation state of proteins.[1] This dynamic balance is essential for a multitude of cellular signaling pathways that govern processes like cell growth, differentiation, and metabolism.[2][3] The dysregulation of PTP activity has been implicated in numerous diseases, including cancer and diabetes.[3] When studying protein phosphorylation and protein-protein interactions using techniques like immunoprecipitation (IP), it is critical to preserve the in vivo phosphorylation state of the target proteins.[4] This is achieved by adding phosphatase inhibitors to the lysis buffer.
PTP Inhibitor IV is a potent, competitive inhibitor of several protein tyrosine phosphatases.[1][5] It is particularly effective against DUSP14 and also shows inhibitory activity against other key phosphatases such as SHP-2 and PTP1B.[5][6] Its inclusion in immunoprecipitation protocols is vital for preventing the dephosphorylation of target proteins post-lysis, ensuring that subsequent analyses accurately reflect the cellular signaling events under investigation. These application notes provide a detailed protocol for utilizing this compound in IP experiments.
Quantitative Data: this compound Specificity
This compound has been characterized by its half-maximal inhibitory concentration (IC50) against a panel of protein tyrosine phosphatases. This data is crucial for determining the effective concentration needed to inhibit target PTPs in a cell lysate.
| Phosphatase Target | IC50 Value (μM) |
| SHP-2 | 1.8[5][6] |
| PTP1B | 2.5[5][6] |
| DUSP14 | 5.21[5][6] |
| PTP-β | 6.4[5][6] |
| PTP-μ | 6.7[5][6] |
| PTP-ε | 8.4[5][6] |
| PTP Meg-2 | 13[5][6] |
| PTP-σ | 20[5][6] |
Signaling Pathway Visualization
The following diagram illustrates the critical role of PTPs in signaling and how this compound intervenes to preserve protein phosphorylation.
Caption: this compound blocks PTPs, preserving the phosphorylated state of proteins.
Experimental Protocol: Immunoprecipitation
This protocol outlines the steps for immunoprecipitating a target protein from cell lysates while preserving its phosphorylation state using this compound.
Immunoprecipitation Workflow
The overall workflow for the immunoprecipitation procedure is depicted below.
Caption: Key steps of the immunoprecipitation protocol using this compound.
A. Materials and Reagents
Solutions and Buffers:
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -80°C.[5]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40.[7] Store at 4°C. Alternative: RIPA buffer can be used for nuclear proteins but may denature some enzymes.[7][8]
-
Protease Inhibitor Cocktail (100X): Commercially available or prepared in-house.[7]
-
Primary Antibody: Specific to the protein of interest.
-
Control IgG: Normal IgG from the same species as the primary antibody.
-
Protein A or Protein G Agarose/Sepharose Beads: Choose based on the primary antibody's species and isotype.[9]
-
Wash Buffer: Lysis buffer or a modification with lower detergent concentration.
-
Elution Buffer: 1X Laemmli sample buffer.[7]
Note: Immediately before use, add Protease Inhibitor Cocktail (to 1X) and this compound to the required volume of Lysis Buffer. A final concentration of 10-20 µM of this compound is recommended to ensure broad inhibition of relevant PTPs.
B. Detailed Protocol
1. Preparation of Cell Lysates
-
For Adherent Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[10]
-
Aspirate PBS and add 1 mL of ice-cold Lysis Buffer (supplemented with protease inhibitors and this compound) per 10 cm dish.[7]
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
-
For Suspension Cells:
-
Lysis and Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[7]
-
Clarify the lysate by centrifugation at 12,000 x g for 15-20 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared cell lysate.[7] Determine the protein concentration using a standard protein assay.
-
2. Pre-clearing the Lysate
This step minimizes non-specific binding of proteins to the agarose beads.[4]
-
Add 20-30 µL of a 50% Protein A/G bead slurry to approximately 500 µg - 1 mg of cell lysate.[9]
-
Incubate on a rotator for 30-60 minutes at 4°C.[9]
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube.[11]
3. Immunoprecipitation
-
Add 1-10 µg of the primary antibody to the pre-cleared lysate. The optimal amount should be determined empirically.[7]
-
As a negative control, add an equivalent amount of control IgG to a separate tube of pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
4. Immune Complex Capture
-
Add 30-50 µL of a 50% Protein A/G bead slurry to each IP reaction.[7]
-
Incubate on a rotator for 1-2 hours at 4°C.[7]
5. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.[7]
-
Carefully remove the supernatant.
-
Wash the beads 3 to 5 times with 500 µL of ice-cold Lysis Buffer or Wash Buffer.[7] After each wash, pellet the beads and completely remove the supernatant.
6. Elution
-
After the final wash, carefully remove all supernatant.
-
Add 50 µL of 1X Laemmli sample buffer to the bead pellet.[7]
-
Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.[7]
-
Centrifuge at 10,000 x g for 5 minutes and collect the supernatant, which contains the immunoprecipitated protein, for analysis by Western blotting.[7]
References
- 1. This compound protects JNK kinase activity by inhibiting dual-specificity phosphatase 14 (DUSP14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. usbio.net [usbio.net]
- 8. lifetechindia.com [lifetechindia.com]
- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. ptglab.com [ptglab.com]
Application Notes and Protocols for PTP Inhibitor IV in a Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Protein Tyrosine Phosphatase (PTP) Inhibitor IV in a mouse model. While specific in vivo data for PTP Inhibitor IV is limited, this document outlines a general framework based on the application of other well-characterized PTP inhibitors, particularly those targeting PTP1B, which is also a target of this compound[1].
Introduction to this compound
Protein Tyrosine Phosphatases (PTPs) are crucial enzymes that counterbalance the activity of protein tyrosine kinases, playing a vital role in cellular signaling pathways that regulate processes like cell growth, differentiation, and metabolism[2][3]. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders[3].
This compound is a competitive inhibitor of several PTPs, including DUSP14, SHP-2, and PTP1B, with IC50 values in the low micromolar range[1]. Its ability to inhibit PTP1B, a key negative regulator of insulin and leptin signaling, suggests its potential therapeutic application in metabolic diseases such as type 2 diabetes and obesity[3][4]. This document provides protocols for evaluating the efficacy of this compound in a diet-induced obesity (DIO) mouse model, a common preclinical model for studying metabolic disorders.
Application Notes
Formulation of this compound for In Vivo Administration
For in vivo studies, proper formulation of this compound is critical for its solubility and bioavailability. Since many small molecule inhibitors have low water solubility, a common approach is to prepare a vehicle solution.
A recommended general formula for a compound soluble in DMSO is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
The solvents should be added sequentially, ensuring the compound is fully dissolved at each step[5]. For mice that may be sensitive to DMSO, the concentration should be kept below 2%[5]. It is advisable to test the formulation in a small batch first.
Route of Administration
The intraperitoneal (IP) route is a common and practical method for administering therapeutic agents in rodent studies. It allows for the administration of larger volumes compared to intravenous (IV) injections and is suitable for chronic studies requiring repeated dosing[6]. The IP route is often preferred for biological agents to bypass the gastrointestinal tract[6].
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice and the subsequent treatment with this compound to assess its effects on metabolic parameters.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Glucometer and test strips
-
Animal scale
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into two groups: a lean control group fed a standard chow diet and a diet-induced obesity (DIO) group fed a high-fat diet for 8-12 weeks.
-
Monitor body weight weekly.
-
-
Treatment with this compound:
-
After the induction period, randomly divide the DIO mice into a vehicle control group and a this compound treatment group.
-
Prepare the this compound solution in the vehicle at the desired concentration. Based on studies with other PTP inhibitors, a starting dose could range from 1 to 10 mg/kg body weight[9][10].
-
Administer the this compound or vehicle daily via intraperitoneal (IP) injection for a period of 4-6 weeks.
-
-
Intraperitoneal Injection Technique:
-
Monitoring and Endpoint Analysis:
-
Measure body weight and food intake weekly.
-
Perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood samples for analysis of plasma insulin, leptin, cholesterol, and triglycerides.
-
Harvest tissues such as liver, adipose tissue, and muscle for further analysis (e.g., Western blotting for signaling pathway analysis).
-
Protocol 2: Western Blot Analysis of Insulin Signaling Pathway
This protocol is used to assess the effect of this compound on the insulin signaling pathway in liver tissue.
Materials:
-
Liver tissue lysates from treated and control mice
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the liver lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
The following tables present hypothetical data based on expected outcomes from the in vivo study, derived from literature on similar PTP inhibitors[13][14][15][16].
Table 1: Effect of this compound on Body Weight and Food Intake
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |
| Lean Control | 25.2 ± 1.5 | 28.1 ± 1.8 | +2.9 ± 0.5 | 3.5 ± 0.3 |
| DIO + Vehicle | 42.5 ± 2.1 | 48.3 ± 2.5 | +5.8 ± 0.7 | 4.2 ± 0.4 |
| DIO + this compound | 43.1 ± 2.3 | 41.5 ± 2.0 | -1.6 ± 0.6 | 3.1 ± 0.3* |
*Data are presented as mean ± SD. *p < 0.05 compared to DIO + Vehicle.
Table 2: Effect of this compound on Metabolic Parameters
| Group | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | HOMA-IR | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Lean Control | 95 ± 8 | 0.5 ± 0.1 | 1.1 ± 0.2 | 80 ± 10 | 50 ± 7 |
| DIO + Vehicle | 150 ± 12 | 2.5 ± 0.5 | 9.3 ± 1.5 | 180 ± 15 | 150 ± 20 |
| DIO + this compound | 110 ± 10 | 1.0 ± 0.3 | 2.7 ± 0.6 | 130 ± 12 | 90 ± 15* |
*Data are presented as mean ± SD. *p < 0.05 compared to DIO + Vehicle. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is calculated from fasting glucose and insulin levels.
Mandatory Visualization
Signaling Pathway Diagram
Caption: PTP1B-mediated regulation of the insulin signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a DIO mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases | MDPI [mdpi.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. queensu.ca [queensu.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalstudyregistry.org [animalstudyregistry.org]
- 13. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CX08005, a Protein Tyrosine Phosphatase 1B Inhibitor, Attenuated Hepatic Lipid Accumulation and Microcirculation Dysfunction Associated with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of PTP Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Their activity is essential for regulating a wide array of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.
PTP Inhibitor IV is a potent, cell-permeable, and competitive inhibitor of several protein tyrosine phosphatases. Its broad-spectrum activity makes it a valuable tool for studying the roles of specific PTPs in various signaling pathways and a promising starting point for the development of more selective inhibitors. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel PTP inhibitors.
Mechanism of Action
This compound acts as a competitive inhibitor by binding to the active site of PTPs, thereby preventing the binding and dephosphorylation of their natural substrates. It has been shown to effectively inhibit a range of PTPs, with varying degrees of potency.
Quantitative Data Summary
The inhibitory activity of this compound against a panel of protein tyrosine phosphatases has been characterized, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. This data provides a baseline for comparing the potency of new compounds identified in high-throughput screens.
| Target Phosphatase | IC50 (μM) |
| SHP-2 | 1.8[1][2] |
| PTP1B | 2.5[1][2] |
| DUSP14 | 5.21[1][2] |
| PTP-β | 6.4[1][2] |
| PTP-μ | 6.7[1][2] |
| PTP-ε | 8.4[1][2] |
| PTP Meg-2 | 13[1][2] |
| PTP-σ | 20[1][2] |
Signaling Pathways
This compound targets several key phosphatases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of PTP inhibition.
Caption: SHP-2 signaling pathway overview.
Caption: JNK signaling pathway regulation by DUSP14.
Caption: PTP1B regulation of insulin signaling.
High-Throughput Screening (HTS) Protocols
The following protocols describe a fluorescence-based assay suitable for high-throughput screening of potential PTP inhibitors using this compound as a positive control. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by a PTP, yields a highly fluorescent product.
Experimental Workflow
References
Application Notes and Protocols for the Study of PTP Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatases (PTPs) are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. The dysregulation of PTP activity is implicated in a multitude of human diseases, including cancer, diabetes, and autoimmune disorders.[1] Consequently, PTP inhibitors have emerged as a promising class of therapeutic agents.[1] PTP Inhibitor IV is a competitive protein tyrosine phosphatase inhibitor with activity against several PTPs, making it a valuable tool for studying PTP-mediated signaling pathways. This document provides detailed experimental designs, protocols, and data presentation guidelines for the in vitro and in vivo study of this compound.
Mechanism of Action and Target Profile
This compound is a broad-spectrum PTP inhibitor. It competitively inhibits the activity of various PTPs by binding to their catalytic site, thereby preventing the dephosphorylation of their substrates.[1][2][3] This inhibition leads to a modulation of phosphorylation levels of key signaling proteins, which in turn affects downstream cellular processes.[1]
Quantitative Data Summary
The inhibitory activity of this compound against a panel of protein tyrosine phosphatases is summarized in the table below. This data is crucial for designing experiments and interpreting results, as it indicates the inhibitor's potency and potential off-target effects.
| Phosphatase | IC50 (μM) |
| DUSP14 | 5.21 |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| PTP-ε | 8.4 |
| PTP Meg-2 | 13 |
| PTP-σ | 20 |
| PTP-β | 6.4 |
| PTP-μ | 6.7 |
Table 1: Inhibitory activity (IC50) of this compound against various protein tyrosine phosphatases.[2][3][4]
Signaling Pathways
PTP1B, a key target of this compound, is a major negative regulator of the insulin and leptin signaling pathways.[4][5][6] It dephosphorylates the insulin receptor (IR) and its substrates (IRS proteins), as well as Janus kinase 2 (JAK2) in the leptin signaling cascade.[4][5] By inhibiting PTP1B, this compound can enhance insulin and leptin sensitivity. PTP1B is also involved in the regulation of other signaling pathways, including those mediated by the epidermal growth factor receptor (EGFR) and the JAK/STAT pathway.[6][7]
Experimental Protocols
A logical workflow for the evaluation of a PTP inhibitor like this compound involves a multi-step process, starting from in vitro enzymatic assays to cell-based functional assays and finally to in vivo animal models.
Protocol 1: In Vitro PTP1B Enzymatic Activity Assay (Fluorescence-based)
This protocol describes a method to determine the IC50 value of this compound against PTP1B using a fluorogenic substrate.[8][9]
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute the PTP1B enzyme in assay buffer to the desired working concentration (e.g., 0.5 nM).[9]
-
Prepare a DiFMUP substrate solution in assay buffer (e.g., 100 µM).
-
-
Assay Setup:
-
Add 50 µL of the diluted PTP1B enzyme solution to each well of the 96-well plate.
-
Add 1 µL of the this compound dilutions or DMSO (for control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the DiFMUP substrate solution to each well.
-
Immediately start monitoring the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol details the investigation of this compound's effect on the phosphorylation of the insulin receptor (IR) in a cell-based model.
Materials:
-
HepG2 cells (or other insulin-responsive cell line)
-
This compound
-
Insulin
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IR (pY1150/1151), anti-total-IR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (anti-phospho-IR) overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the anti-total-IR antibody to normalize for protein loading.
-
Quantify the band intensities and determine the ratio of phosphorylated IR to total IR.
-
Compare the phosphorylation levels in inhibitor-treated cells to the control cells.
-
Protocol 3: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general framework for evaluating the in vivo efficacy of this compound in a mouse model of diet-induced obesity and insulin resistance.[8]
Animals and Diet:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity and insulin resistance.
-
Chow diet as a control.
Experimental Design:
-
Induction of Obesity:
-
Feed the mice with an HFD for 8-12 weeks.
-
-
Treatment:
-
Randomly assign the obese mice to treatment groups: Vehicle control and this compound (at various doses).
-
Administer the inhibitor daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Monitor body weight, food intake, and general health throughout the study.
-
Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and after treatment.
-
At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid levels.
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., Western blotting for signaling proteins, gene expression analysis).
-
-
Data Analysis:
-
Analyze the changes in body weight, glucose tolerance, and insulin sensitivity between the treatment and control groups.
-
Assess the effects of the inhibitor on relevant signaling pathways in the collected tissues.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the investigation of this compound. By following these detailed methodologies, researchers can effectively characterize the biochemical and cellular activity of this inhibitor and evaluate its therapeutic potential in relevant in vivo models. The structured data presentation and clear experimental workflows are designed to facilitate robust and reproducible scientific inquiry in the field of PTP-targeted drug discovery.
References
- 1. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: PTP Inhibitor IV in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are opposing enzymatic forces that meticulously regulate the phosphorylation state of tyrosine residues on proteins.[1] This delicate balance is fundamental to a vast array of cellular signaling pathways controlling processes such as cell growth, differentiation, and metabolism.[2][3] Dysregulation of this equilibrium is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1][3]
PTP Inhibitor IV is a potent, reversible, and competitive inhibitor of several protein tyrosine phosphatases.[4] By inhibiting PTPs, this compound can be a valuable tool in kinase activity assays to protect phosphorylated substrates from dephosphorylation by contaminating phosphatases present in cell lysates or recombinant enzyme preparations. This ensures that the measured kinase activity is a true reflection of the kinase's catalytic function. These application notes provide detailed protocols and guidelines for the effective use of this compound in kinase activity assays.
Mechanism of Action
In a typical kinase assay, a kinase transfers a phosphate group from ATP to a substrate. The resulting phosphorylated substrate is then detected. However, if phosphatases are present, they will remove the phosphate group, leading to an underestimation of the true kinase activity. This compound works by binding to the active site of PTPs, preventing them from dephosphorylating the kinase's substrate.[4] This leads to an accumulation of the phosphorylated product, thereby enhancing the signal and accuracy of the kinase assay.
Data Presentation
Table 1: Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases
| PTP Target | IC50 (μM) |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| DUSP14 | 5.21 |
| PTP-β | 6.4 |
| PTP-μ | 6.7 |
| PTP-ε | 8.4 |
| PTP Meg-2 | 13 |
| PTP-σ | 20 |
Signaling Pathway Diagram
Caption: Regulation of a signaling pathway by phosphorylation and dephosphorylation.
Experimental Workflow Diagram
Caption: General workflow for a kinase assay using this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay using a Fluorescence-Based Readout
This protocol is a general guideline for a biochemical kinase assay and should be optimized for the specific kinase and substrate being investigated.
Materials:
-
Purified protein tyrosine kinase
-
Specific peptide or protein substrate
-
This compound (e.g., from Sigma-Aldrich, Calbiochem)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphospecific antibody for ELISA)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in kinase reaction buffer to the desired final concentration (a good starting point is 10-20 µM).
-
Prepare solutions of the kinase, substrate, and ATP in kinase reaction buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add 5 µL of the 2x kinase solution.
-
Add 2.5 µL of the this compound working solution or vehicle control (kinase buffer with the same percentage of DMSO).
-
Add 2.5 µL of the 2x substrate solution.
-
Include control wells:
-
"No kinase" control: Add kinase reaction buffer instead of the kinase solution.
-
"No substrate" control: Add kinase reaction buffer instead of the substrate solution.
-
"No inhibitor" control: Add vehicle control instead of this compound.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well. The final reaction volume will be 20 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate according to the manufacturer's instructions for the chosen detection reagent. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Subtract the background signal (from "no kinase" or "no substrate" controls).
-
Calculate the kinase activity, often expressed as the amount of product formed per unit of time.
-
Compare the activity in the presence and absence of this compound to determine the extent of phosphatase inhibition and the corrected kinase activity.
-
Protocol 2: Western Blot-Based Assay for Kinase Activity in Cell Lysates
This protocol is designed to assess the phosphorylation status of a specific kinase substrate within a cell lysate, where endogenous phosphatases are a significant concern.
Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
This compound
-
Primary antibody specific for the phosphorylated form of the substrate
-
Primary antibody for the total amount of the substrate protein (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Lysis:
-
Treat cultured cells with appropriate stimuli to activate the kinase of interest.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer. Crucially, supplement the lysis buffer with this compound at a final concentration of 10-50 µM immediately before use.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total substrate protein, or run a parallel gel.
-
The increase in the ratio of phosphorylated substrate to total substrate in the presence of this compound indicates the level of endogenous phosphatase activity that was inhibited.
-
Troubleshooting
-
Low kinase activity signal:
-
Increase the incubation time, but ensure it remains within the linear range.
-
Optimize the concentrations of kinase, substrate, and ATP.
-
Increase the concentration of this compound to ensure complete phosphatase inhibition.
-
-
High background signal:
-
Ensure the purity of the recombinant kinase.
-
Test for non-specific binding of antibodies in Western blot assays.
-
Optimize the concentration of the detection reagent.
-
-
Variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Mix all solutions thoroughly before use.
-
Conclusion
This compound is an indispensable tool for accurately measuring kinase activity, particularly in complex biological samples where phosphatases can interfere with the assay. By effectively inhibiting PTPs, this small molecule ensures that the phosphorylation levels of substrates are maintained, leading to more reliable and reproducible data. The protocols provided here offer a framework for integrating this compound into both in vitro and cell-based kinase assays, empowering researchers to dissect signaling pathways with greater precision.
References
- 1. Tapping the therapeutic potential of protein tyrosine phosphatase 4A with small molecule inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PTP Inhibitor IV off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the off-target effects of PTP Inhibitor IV.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a competitive protein tyrosine phosphatase (PTP) inhibitor. Its primary target is Dual-specificity phosphatase 14 (DUSP14), with an IC50 of 5.21 μM.[1][2] However, it is known to inhibit a range of other PTPs, indicating potential for off-target effects. Known off-targets include SHP-2, PTP1B, PTP-ε, PTP-β, PTP-μ, PTP Meg-2, and PTP-σ.[1][2][3]
Q2: What are the potential cellular consequences of this compound's off-target effects?
The off-target inhibition of various PTPs can lead to unintended modulation of multiple signaling pathways. For instance, inhibition of SHP2 and PTP1B can impact pathways crucial for cell growth, proliferation, and metabolism, such as the Ras-MAPK and insulin signaling pathways.[4][5] Researchers should be aware that these off-target effects can lead to misinterpretation of experimental results if not properly controlled for.
Q3: How can I assess the selectivity of this compound in my experimental model?
To determine the selectivity of this compound, it is recommended to perform a kinase selectivity profile. This involves screening the inhibitor against a broad panel of kinases to identify unintended targets.[6][7] Additionally, performing dose-response experiments and observing the effects on phosphorylation of known substrates of the off-target PTPs can provide valuable insights into its selectivity in a cellular context.
Q4: What are some common issues encountered when working with PTP inhibitors like this compound?
Common challenges in working with PTP inhibitors include their potential lack of specificity, leading to off-target effects.[8][9] Poor cell permeability can also be a hurdle, affecting the inhibitor's efficacy in cell-based assays.[10][11] Furthermore, the high degree of conservation in the active sites of PTPs makes the development of highly selective inhibitors challenging.[12][13]
Troubleshooting Guide
Problem 1: I am observing unexpected phenotypic changes in my cells upon treatment with this compound that do not align with the known function of DUSP14.
-
Possible Cause: This is likely due to the off-target effects of this compound on other PTPs.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Refer to the quantitative data on this compound's off-targets to understand which other PTPs might be inhibited at the concentration you are using.
-
Western Blot Analysis: Perform western blots to examine the phosphorylation status of key substrates of the suspected off-target PTPs. For example, if you suspect SHP2 inhibition, probe for changes in the phosphorylation of proteins in the MAPK pathway.[14]
-
Use a More Selective Inhibitor: If available, use a more specific inhibitor for DUSP14 as a control to confirm that the observed phenotype is indeed due to the inhibition of your primary target.
-
RNAi Knockdown: Use siRNA or shRNA to specifically knock down DUSP14 and see if it phenocopies the effects of this compound. This can help distinguish between on-target and off-target effects.
-
Problem 2: My cell viability assay results are inconsistent or show unexpected toxicity at concentrations where DUSP14 should be inhibited.
-
Possible Cause: The inhibitor may have off-target cytotoxic effects, or it might be interfering with the assay itself. For example, some inhibitors can affect cellular metabolism, leading to inaccurate readings in MTT or similar metabolic-based assays.[15]
-
Troubleshooting Steps:
-
Use an Alternative Viability Assay: Supplement your metabolic-based assay (e.g., MTT) with a non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[15][16]
-
Dose-Response Curve: Perform a careful dose-response curve to determine the concentration range where you see specific inhibition of DUSP14 without significant cytotoxicity.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed toxicity by including a vehicle-only control.[2]
-
Problem 3: I am not observing the expected downstream effects on the JNK signaling pathway after treating cells with this compound.
-
Possible Cause: The inhibitor may not be effectively reaching its intracellular target, the incubation time might be insufficient, or the specific cell line may have compensatory mechanisms.
-
Troubleshooting Steps:
-
Verify Inhibitor Uptake: While direct measurement can be complex, you can infer uptake by observing the inhibition of a known downstream target of DUSP14 via western blot.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect on JNK phosphorylation.
-
Check Cell Line Specifics: The expression levels of DUSP14 and other PTPs can vary between cell lines. Verify the expression of your target in the cell line you are using.
-
Positive Control: Use a known activator of the JNK pathway (e.g., anisomycin) to ensure that the pathway is responsive in your cell system.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound against various Protein Tyrosine Phosphatases (PTPs)
| Target PTP | IC50 (μM) |
| DUSP14 | 5.21[1][2] |
| SHP-2 | 1.8[1][2][3] |
| PTP1B | 2.5[1][2][3] |
| PTP-β | 6.4[1][2][3] |
| PTP-μ | 6.7[1][2][3] |
| PTP-ε | 8.4[1][2][3] |
| PTP Meg-2 | 13[1][2][3] |
| PTP-σ | 20[1][2][3] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of purified, active kinases.
-
Assay Format: Radiometric assays are considered the gold standard for their direct detection of phosphorylation.[7] However, fluorescence-based or luminescence-based assays are also widely used.
-
Experimental Procedure:
-
Incubate the diluted this compound with each kinase in the panel in the presence of a specific substrate and ATP (often radiolabeled).
-
Allow the kinase reaction to proceed for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of the inhibitor. Determine the IC50 values for any kinases that are significantly inhibited. This will reveal the selectivity profile of this compound.
Protocol 2: Western Blotting for JNK Pathway Activation
This protocol details the steps to analyze the phosphorylation status of JNK, a downstream target of DUSP14.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for various time points. Include a vehicle control.
-
Optional: Include a positive control for JNK activation (e.g., anisomycin or UV irradiation).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with an antibody for total JNK to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for p-JNK and total JNK. Calculate the ratio of p-JNK to total JNK to determine the effect of this compound on JNK phosphorylation.
Protocol 3: MTT Assay for Cell Viability
This protocol describes a colorimetric assay to assess cell viability based on metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells as a control for 100% viability and wells with media only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2][3][8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the untreated control cells.
-
Plot the percent viability against the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: Experimental workflow for investigating off-target effects of this compound.
Caption: Simplified JNK signaling pathway and the inhibitory role of this compound.
Caption: Logical relationship of this compound's on- and off-target effects.
References
- 1. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 6. chondrex.com [chondrex.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Src Kinase by Protein–Tyrosine Phosphatase–PEST in Osteoclasts: Comparative Analysis of the Effects of Bisphosphonate and Protein–Tyrosine Phosphatase Inhibitor on Src Activation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
improving PTP Inhibitor IV stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of PTP Inhibitor IV in their experiments, with a specific focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, reversible, and competitive inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It functions by binding to the active site of these enzymes, which are crucial regulators of signal transduction pathways involved in cell growth, differentiation, and metabolism.[3][4] Its primary targets include a range of PTPs, with varying potencies.
Data Summary: this compound Target IC₅₀ Values
| Target PTP | IC₅₀ (μM) |
|---|---|
| SHP-2 | 1.8[1][2][5][6] |
| PTP1B | 2.5[1][2][5][6] |
| DUSP14 | 5.21[5][6] |
| PTP-β | 6.4[1][2][5][6] |
| PTP-μ | 6.7[1][2][5][6] |
| PTP-ε | 8.4[1][2][5][6] |
| PTP Meg-2 | 13[1][2][5][6] |
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
Data Summary: Solubility and Storage Recommendations
| Parameter | Recommendation |
|---|---|
| Solubility | Soluble in DMSO (up to 225 mg/mL), DMF (30 mg/mL), and Ethanol (25 mg/mL).[2][5] Sparingly soluble in aqueous solutions.[2] |
| Powder Storage | Store at -20°C for up to 3-4 years.[2][5] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to one year.[5][6] Avoid repeated freeze-thaw cycles.[6] |
| Working Solution | It is highly recommended to prepare fresh aqueous working solutions from the stock solution on the day of use.[7] |
Q3: My this compound precipitates when I dilute my DMSO stock in aqueous buffer. How can I prevent this?
This is a common issue due to the low aqueous solubility of the inhibitor. Here are several strategies to prevent precipitation:
-
Use a Serial Dilution Approach: Instead of diluting the highly concentrated DMSO stock directly into your aqueous buffer, perform an intermediate dilution step in DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO first, and then add the required volume of the 1 mM solution to your aqueous medium.[5]
-
Ensure Final DMSO Concentration is Low: Keep the final concentration of DMSO in your cell culture or assay buffer as low as possible (typically <0.5%) to minimize solvent effects.
-
Use Co-solvents for In Vivo Studies: For animal experiments, a formulation containing co-solvents can improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring the inhibitor dissolves at each step.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected inhibitory activity.
This could be due to inhibitor degradation, precipitation, or experimental setup.
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
Problem 2: Observing cytotoxicity or off-target effects in cell-based assays.
These effects can be caused by high inhibitor concentrations, solvent toxicity, or the inhibitor's impact on unintended pathways.
-
Verify the Final DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is non-toxic to your cell line (typically ≤0.1%). Run a vehicle control (medium with the same DMSO concentration but no inhibitor).
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint.
-
Review Target Selectivity: this compound inhibits multiple PTPs.[1][2][5][6] Consider that the observed phenotype may be a result of inhibiting several phosphatases simultaneously.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions
This protocol details the steps for correctly preparing solutions to maximize stability and prevent precipitation.
Caption: Workflow for preparing this compound solutions.
Protocol 2: General Workflow for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in your specific experimental buffer over time. This is a crucial step for long-term experiments.
-
Preparation: Prepare a batch of your this compound working solution in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Storage: Store the solution under your intended experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution for analysis.
-
Analysis: Analyze the aliquots using a stability-indicating method.[8]
-
HPLC Analysis: The preferred method. A decrease in the area of the main inhibitor peak or the appearance of new peaks indicates degradation.
-
Activity Assay: Compare the inhibitory potency (IC₅₀) of the stored solution against a freshly prepared solution using a standardized PTP inhibition assay. A significant increase in the IC₅₀ value suggests a loss of active inhibitor.
-
-
Data Evaluation: Plot the percentage of remaining inhibitor or relative activity against time to determine its stability under your specific conditions.
Signaling Pathway Context
This compound affects multiple signaling pathways by targeting key phosphatases like SHP-2 and PTP1B. These PTPs act as negative regulators of pathways initiated by growth factors and insulin. By inhibiting these PTPs, the inhibitor can prolong phosphorylation signals, impacting downstream cellular processes.
Caption: this compound action on a generic RTK signaling pathway.
References
- 1. This compound [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PTP inhibitor | Hello Bio [hellobio.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
troubleshooting PTP Inhibitor IV experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTP Inhibitor IV in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a reversible and competitive protein tyrosine phosphatase (PTP) inhibitor. It acts as an active-site directed inhibitor. Its primary targets include several PTPs, with varying potencies.
Q2: What is the mechanism of action of this compound?
This compound functions as a competitive inhibitor, meaning it binds to the active site of the phosphatase, preventing the binding of the enzyme's natural phosphorylated substrate.[1][2] This inhibition is reversible.
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, treatment duration, and the specific PTP being targeted. A dose-response experiment is always recommended. Based on available data, a starting range of 1 µM to 50 µM can be considered.[3] One study mentions using concentrations up to 100 µM for 3 hours to inhibit DUSP14-mediated dephosphorylation of JNK.[3]
Q4: I am not seeing the expected increase in phosphorylation of my target protein. What could be the reason?
There are several potential reasons for this:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target PTP in your specific experimental setup.
-
Cell Permeability Issues: While described as cell-permeable, the efficiency of uptake can vary between cell lines.
-
Dominant Activity of Other PTPs: The target protein's phosphorylation state might be regulated by multiple PTPs, some of which may not be effectively inhibited by this compound.
-
Rapid Phosphorylation Turnover: The activity of protein kinases might be low, or the dephosphorylation process might be extremely rapid, requiring a higher concentration of the inhibitor or a shorter incubation time to observe a net increase in phosphorylation.
-
Incorrect Timing of Analysis: The peak of phosphorylation may occur at a different time point than the one you are analyzing. A time-course experiment is recommended.
Q5: I am observing unexpected off-target effects. What should I do?
This compound is known to inhibit multiple PTPs.[3][4][5][6] Off-target effects can arise from the inhibition of these other PTPs. To address this:
-
Perform Dose-Response Experiments: Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Use a More Specific Inhibitor: If available, use a more selective inhibitor for your PTP of interest as a control to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a wild-type version of the target PTP to see if it reverses the observed phenotype.
-
Knockdown/Knockout Controls: Use siRNA or CRISPR to deplete the target PTP and see if it phenocopies the effect of the inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition in In Vitro PTP Activity Assay
| Potential Cause | Recommendation |
| Incorrect Buffer Composition | Ensure the assay buffer is free of phosphate and strong reducing agents that might interfere with the assay. The optimal pH for most PTPs is between 5.5 and 6.0.[7] |
| Degraded Inhibitor | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
| Inactive Enzyme | Use a fresh batch of recombinant PTP or validate the activity of your current batch using a known substrate and a positive control inhibitor. |
| Substrate Concentration Too High | As a competitive inhibitor, the apparent IC50 of this compound will increase with higher substrate concentrations. Use a substrate concentration close to the Km value for the enzyme. |
Problem 2: High Background or Weak Signal in Western Blot for Phosphorylated Proteins
| Potential Cause | Recommendation |
| Suboptimal Antibody Dilution | Titrate your primary phospho-specific antibody to determine the optimal concentration. |
| Blocking Buffer Issues | Avoid using milk as a blocking agent as it contains phosphoproteins (casein) which can increase background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
| Phosphatase Activity During Lysis | Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for your protein of interest before western blotting. |
| Incorrect Buffer for Washing | Use Tris-Buffered Saline with Tween-20 (TBST) for all washing steps. Avoid phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies. |
Problem 3: Unexpected Results in Cell Viability Assays
| Potential Cause | Recommendation |
| Off-Target Cytotoxicity | At higher concentrations, this compound may have off-target effects that lead to decreased cell viability. Perform a dose-response curve to determine the non-toxic concentration range. |
| Inhibition of Pro-Survival Signaling | The target PTP may be involved in a pro-survival signaling pathway. Inhibition of such a PTP could lead to apoptosis or reduced proliferation. |
| DMSO Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). |
| Assay Interference | Some inhibitors can interfere with the reagents used in viability assays (e.g., MTT, XTT). Run a control with the inhibitor in cell-free medium to check for direct chemical reactions. |
This compound Target Profile
| Protein Tyrosine Phosphatase (PTP) | IC50 (µM) |
| SHP-2 | 1.8[3][4][5][6] |
| PTP1B | 2.5[3][4][5][6] |
| DUSP14 | 5.21[3][4] |
| PTP-β | 6.4[3][4][5][6] |
| PTP-µ | 6.7[3][4][5][6] |
| PTP-ε | 8.4[3][4][5][6] |
| PTP-Meg-2 | 13[3][4][5][6] |
| PTP-σ | 20[3][4][5][6] |
Experimental Protocols
In Vitro PTP Activity Assay (General Protocol)
This is a general protocol and may require optimization for specific PTPs.
-
Prepare Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.
-
Prepare Substrate Solution: Dissolve a suitable pNPP (p-nitrophenyl phosphate) or a fluorogenic substrate like DiFMUP in the assay buffer. The final concentration should be at or near the Km of the PTP.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant PTP to the desired concentration in ice-cold assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add 20 µL of the this compound dilutions or DMSO control.
-
Add 60 µL of the substrate solution to each well.
-
Initiate the reaction by adding 20 µL of the diluted PTP enzyme.
-
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Measurement:
-
For pNPP, stop the reaction by adding 50 µL of 1 M NaOH and measure the absorbance at 405 nm.
-
For fluorogenic substrates, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blotting for Phospho-JNK (Downstream of DUSP14)
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for a specified time (e.g., 3 hours).[3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: SHP-2 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for troubleshooting unexpected experimental results.
Caption: Decision tree for interpreting initial experimental outcomes.
References
- 1. genecards.org [genecards.org]
- 2. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PTP Inhibitor IV Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time and other experimental parameters for PTP Inhibitor IV.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and which phosphatases does it target?
This compound is a reversible and competitive protein tyrosine phosphatase (PTP) inhibitor that acts by targeting the enzyme's active site.[1][2][3] It is an uncharged, phenyl-linked compound that functions as a phosphate mimetic.[2][4] Its inhibitory activity has been characterized against a range of PTPs.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound against Various PTPs
| Phosphatase Target | IC₅₀ Value (µM) | Reference |
|---|---|---|
| SHP-2 | 1.8 | [4][5][6] |
| PTP1B | 2.5 | [4][5][6] |
| PTP-β | 6.4 | [4][5][6] |
| PTP-μ | 6.7 | [5][6] |
| PTP-ε | 8.4 | [4][5][6] |
| DUSP14 | 5.21 | [5][6] |
| PTP Meg-2 | 13 | [4][5][6] |
Q2: I am not observing any effect after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of effect. Use the following decision tree to troubleshoot the problem.
Caption: Troubleshooting Decision Tree for Lack of Inhibitor Effect.
Q3: How do I choose the right concentration and incubation time to start with?
A systematic approach is recommended to determine the optimal concentration and incubation time for your specific cell type and experimental endpoint.
-
Dose-Response Experiment: Start by selecting a fixed, intermediate incubation time (e.g., 3-6 hours) and test a wide range of inhibitor concentrations.[5][7] A good starting range is from 0.1 µM to 50 µM, which brackets the known IC₅₀ values for most of its targets.[5][6][7] The goal is to identify the lowest concentration that yields the maximal biological response (e.g., change in phosphorylation of a target protein).
-
Time-Course Experiment: Once you have determined an optimal concentration from the dose-response experiment, use this fixed concentration and vary the incubation time (e.g., 30 minutes, 1 hour, 3 hours, 6 hours, 12 hours, 24 hours).[7] This will help you identify the earliest time point at which the maximal effect is observed and understand the duration of the inhibitor's effect.
Table 2: Recommended Starting Conditions for this compound Optimization
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| Concentration | 1 µM - 50 µM | Brackets the IC₅₀ values for major targets like SHP-2 and PTP1B. Start with a logarithmic dilution series (e.g., 1, 3, 10, 30 µM).[7] |
| Incubation Time | 1 - 24 hours | A 3-hour incubation was effective in HEK293 cells.[5] Shorter times may be sufficient for signaling events, while longer times may be needed for phenotypic assays. |
| Cell Type | Varies | Cell permeability and expression levels of target PTPs can vary significantly between cell lines. Optimization is required for each new model system.[8] |
| Solvent | DMSO | Prepare concentrated stock solutions (e.g., 20-50 mM) in DMSO.[2][7] Ensure the final DMSO concentration in your cell culture medium is non-toxic, typically ≤0.2%.[7] |
Q4: I'm observing high levels of cell death after treatment. How can I mitigate this cytotoxicity?
High cytotoxicity can confound results by inducing non-specific effects.
-
Perform a Viability Assay: Systematically assess the cytotoxicity of this compound on your cells using an MTT or similar cell viability assay.[7] Test the same concentration range planned for your main experiment.
-
Reduce Concentration: If you observe significant cell death, lower the inhibitor concentration to a non-toxic range that still provides a biological effect.
-
Reduce Incubation Time: Limit the exposure time. A shorter incubation may be sufficient to inhibit the target PTP without causing widespread cell death.
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.[7]
Q5: What is the general workflow for an optimization experiment?
A structured workflow ensures reproducible and reliable results. The process involves optimizing the inhibitor's dose and treatment time, followed by downstream analysis to confirm the desired biological effect.
Caption: General Experimental Workflow for this compound Optimization.
Key Experimental Protocols
Here are detailed methodologies for essential experiments involved in optimizing and validating the effects of this compound.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of living cells to assess cytotoxicity.[7]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (e.g., 0.2% DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing living cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 550-600 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Phosphorylation Analysis
This protocol is used to detect changes in the phosphorylation state of a target protein after inhibitor treatment.
-
Cell Treatment: Plate cells and grow until they reach 70-80% confluency. Treat the cells with the optimized concentration and incubation time of this compound. Include vehicle-only and untreated controls.
-
Cell Lysis: After incubation, immediately place the dish on ice. Aspirate the medium and wash the cells once with ice-cold PBS.[9][10]
-
Lysate Preparation: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[9][11] Scrape the cells and transfer the lysate to a microcentrifuge tube.[10][11]
-
Centrifugation: Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7][10]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoresis.[7] Subsequently, transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 3-5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7] Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[7][10]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[11]
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) target protein or a loading control like β-actin.
Protocol 3: In Vitro Phosphatase Activity Assay
This assay directly measures the enzymatic activity of a purified PTP in the presence of the inhibitor.
-
Reagent Preparation: Prepare an assay buffer appropriate for the PTP being tested. Prepare a solution of a phosphatase substrate, such as p-nitrophenyl phosphate (pNPP) or a more specific fluorogenic substrate.[12][13]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified PTP enzyme, and varying concentrations of this compound (or vehicle control).[12]
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to each well.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15-60 minutes), protecting it from light if using a fluorogenic or colorimetric substrate.[13][14]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH for pNPP-based assays).[12][14]
-
Measurement: Read the absorbance (e.g., 405 nm for pNPP) or fluorescence using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Mechanism of Action of this compound in a Signaling Pathway.
References
- 1. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound The this compound, also referenced under CAS 329317-98-8, controls the biological activity of PTP. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 329317-98-8 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. sciencellonline.com [sciencellonline.com]
Technical Support Center: PTP Inhibitor IV Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of PTP Inhibitor IV. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, competitive protein tyrosine phosphatase (PTP) inhibitor. It targets several PTPs, including DUSP14, SHP-2, and PTP1B, by binding to their catalytic sites and preventing the dephosphorylation of their substrates.[1] This inhibition leads to an increase in the phosphorylation levels of key signaling proteins, thereby modulating various cellular processes.[1]
Q2: What are the primary cellular targets of this compound?
A2: this compound has been shown to inhibit multiple PTPs with varying potencies. Its primary targets include DUSP14, SHP-2, and PTP1B. The IC50 values for these and other targets are summarized in the data table below.
Q3: What are the expected cellular effects of treating cells with this compound?
A3: By inhibiting PTPs like DUSP14 and SHP-2, this compound can modulate the MAPK/ERK and JNK signaling pathways. DUSP14 is a negative regulator of these pathways, so its inhibition is expected to increase phosphorylation and activation of ERK, JNK, and p38 kinases.[2][3] Conversely, SHP-2 is a positive regulator of the RAS-MAPK pathway.[1][4] The net effect on cellular outcomes, such as proliferation, apoptosis, and cytotoxicity, will depend on the specific cell type and the predominant signaling network.
Q4: Which cytotoxicity assays are recommended for use with this compound?
A4: Standard colorimetric and fluorometric cytotoxicity assays are suitable for use with this compound. Commonly used methods include the MTT assay (assessing metabolic activity), the LDH release assay (measuring membrane integrity), and apoptosis assays like Annexin V staining (detecting programmed cell death).
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powder at -20°C and the DMSO stock solution at -80°C.
Data Presentation
Table 1: IC50 Values of this compound for Various Protein Tyrosine Phosphatases
| Phosphatase | IC50 (µM) |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| DUSP14 | 5.21 |
| PTP-β | 6.4 |
| PTP-μ | 6.7 |
| PTP-ε | 8.4 |
| PTP Meg-2 | 13 |
| PTP-σ | 20 |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key cytotoxicity assays and a troubleshooting guide to address common issues encountered during experiments with this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in MTT/XTT assays | 1. Contamination of cell culture with bacteria or yeast.2. Precipitation of the inhibitor in the culture medium.3. Interference of the inhibitor with the tetrazolium dye reduction. | 1. Check cell cultures for contamination. Use fresh, sterile reagents.2. Ensure the final DMSO concentration is low (typically <0.5%) and that the inhibitor is fully dissolved before adding to the medium.3. Run a cell-free control with the inhibitor and assay reagents to check for direct chemical interference. |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting or cell seeding.2. Cell passage number and confluency variations.3. Inconsistent incubation times. | 1. Calibrate pipettes regularly. Ensure even cell suspension before seeding.2. Use cells within a consistent passage number range. Seed cells to achieve 70-80% confluency at the time of treatment.3. Adhere strictly to the incubation times specified in the protocol. |
| Low signal or no cytotoxic effect observed | 1. Inhibitor concentration is too low.2. The cell line is resistant to the effects of this compound.3. Inhibitor has degraded due to improper storage. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Consider using a different cell line or a positive control for cytotoxicity.3. Use a fresh aliquot of the inhibitor and ensure proper storage conditions. |
| Unexpected increase in cell viability at high concentrations | 1. Inhibitor precipitation at high concentrations leading to lower effective concentration.2. Off-target effects of the inhibitor. | 1. Visually inspect wells for precipitates. Consider using a different solvent or a lower concentration range.2. Investigate potential off-target effects by examining other cellular markers or pathways. |
Detailed Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (from the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity based on the kit's instructions, normalizing to the maximum LDH release control.
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Dual-Specificity Phosphatase (DUSP) Ubiquitination and Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
Technical Support Center: PTP Inhibitor IV Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Protein Tyrosine Phosphatase (PTP) Inhibitor IV. Our goal is to help you minimize variability and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for PTP Inhibitor IV?
A1: this compound should be dissolved in fresh, anhydrous DMSO to prepare a stock solution.[1] For in-cell assays, a 20 mM stock solution in DMSO is a common starting point.[2] Stock solutions should be stored as small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q2: How should I prepare working solutions of this compound for my experiments?
A2: For cell-based assays, it is recommended to prepare 500x concentrated working solutions in DMSO for each desired final concentration.[2] To avoid precipitation when adding the inhibitor to an aqueous medium, it's best to first perform serial dilutions of the stock solution in DMSO before adding it to your buffer or cell culture medium.[3]
Q3: What is a general formulation for in vivo administration of this compound?
A3: For a compound that dissolves well in DMSO, a common formulation for intravenous (IV) or intraperitoneal (IP) injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[3] The solvents should be added sequentially, ensuring the inhibitor is fully dissolved at each step.[3] For nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[3] For oral gavage, a suspension in 0.5% CMC-Na can be used.[3]
Q4: What are the key initial experiments to perform when evaluating a new PTP inhibitor?
A4: Two fundamental experiments are recommended: a dose-response experiment to determine the optimal concentration that yields a maximal response with minimal toxicity, and a time-course experiment to understand the duration of the inhibitor's effect.[2]
Q5: How can I assess the specificity of my PTP inhibitor?
A5: To assess specificity, you can perform immunoblotting to check for global changes in tyrosine phosphorylation. A specific inhibitor should ideally augment the phosphorylation of the target PTP's direct substrates without causing a widespread change in the phosphotyrosine profile of the cell.[2] If the direct substrates are unknown, you can measure the phosphorylation levels of downstream signaling molecules.[2]
Troubleshooting Guides
This section addresses common issues encountered during PTP inhibitor experiments in a question-and-answer format.
Issue 1: High Variability Between Replicates
Q: My experimental replicates show significant variability. What are the potential sources and how can I minimize this?
A: High variability can stem from several factors. A systematic approach to identifying and controlling these sources is crucial.
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Inconsistent Inhibitor Preparation:
-
Solution: Ensure the inhibitor is fully dissolved in high-quality, anhydrous DMSO. Use fresh DMSO as moisture can reduce solubility.[1] Prepare master mixes of your inhibitor dilutions to add to all relevant wells or animals to ensure consistency.
-
-
Cell-Based Assay Variability:
-
Solution: Maintain consistent cell seeding density, passage number, and growth phase. Ensure uniform incubation times and conditions (temperature, CO2). Variations in these parameters can significantly impact results.[4]
-
-
In Vivo Experiment Variability:
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Solution: Standardize animal handling, injection technique, and timing of dosing and sample collection. Factors such as animal age, weight, and health status should be as uniform as possible.
-
-
Assay Conditions:
Issue 2: Poor or No Inhibitor Activity
Q: I am not observing the expected inhibitory effect. What could be the cause?
A: A lack of activity can be due to issues with the inhibitor itself, the experimental setup, or the biological system.
-
Inhibitor Instability or Degradation:
-
Solution: Avoid repeated freeze-thaw cycles of your stock solution by storing it in small aliquots.[2] Confirm the stability of your inhibitor under your specific experimental conditions (e.g., in aqueous buffer at 37°C).
-
-
Incorrect Inhibitor Concentration:
-
Solution: Perform a dose-response experiment to determine the effective concentration range. The required concentration can be significantly higher than the in vitro IC50 value, especially in cell-based and in vivo experiments.[2]
-
-
Suboptimal Assay Conditions:
-
Cell Permeability Issues:
-
Solution: If using a cell-based assay, confirm that your inhibitor is cell-permeable.[1] If not, consider using cell-permeable analogs or a different experimental system.
-
Issue 3: Off-Target Effects or Cellular Toxicity
Q: I am observing unexpected cellular effects or toxicity. How can I determine if these are off-target effects of my inhibitor?
A: Distinguishing between on-target and off-target effects is critical for data interpretation.
-
Dose-Response Analysis:
-
Solution: Correlate the concentration at which you observe toxicity with the concentration required for target inhibition. Significant toxicity at concentrations well above the IC50 for the target PTP may indicate off-target effects.
-
-
Control Experiments:
-
Solution: Include appropriate controls, such as a structurally similar but inactive analog of your inhibitor, to see if it produces the same toxic effects. Also, using cell lines with knockdown or knockout of the target PTP can help determine if the observed effects are target-dependent.
-
-
Specificity Profiling:
-
Solution: Test your inhibitor against a panel of other PTPs and kinases to assess its selectivity.[6] High activity against multiple phosphatases suggests a higher likelihood of off-target effects.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro and Cell-Based PTP Inhibitor Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| In Vitro (Biochemical) | 0.1x to 100x IC50 value | Substrate concentration should be at or near the Km value for accurate IC50 determination.[5] |
| Cell-Based (Jurkat T cells) | 0.3 µM to 30 µM | Final DMSO concentration should be non-toxic (e.g., ≤ 0.2%).[2] |
| Cell-Based (Primary Cells) | 5x to 50x in vitro IC50 value (not exceeding 50 µM) | Primary cells can be more sensitive than cell lines.[2] |
Table 2: Common Formulations for In Vivo Administration of PTP Inhibitors
| Administration Route | Vehicle Composition | Maximum Recommended DMSO Concentration |
| Intravenous (IV) / Intraperitoneal (IP) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS | 10% (normal mice), <2% (nude/sensitive mice)[3] |
| Oral Gavage | 0.5% Carboxymethylcellulose sodium (CMC-Na) | Varies based on inhibitor solubility |
Experimental Protocols
Protocol 1: Dose-Response Immunoblotting Assay in Jurkat T Cells
-
Cell Preparation: Culture Jurkat T cells to a density of 1 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare 500x working solutions of your PTP inhibitor in DMSO, creating a serial dilution series (e.g., 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM final concentrations).[2]
-
Inhibitor Treatment: Resuspend cells in serum-free medium to prevent non-specific binding of the inhibitor to serum proteins.[2] Add the diluted inhibitor or vehicle (DMSO) to the cell suspension and incubate for the desired time.
-
Cell Lysis: After incubation, lyse the cells and collect the protein lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated substrate of your target PTP and a loading control.
-
Quantification: Quantify the western blot bands to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.[2]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PTP Inhibitor IV dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PTP Inhibitor IV in intravenous (IV) dose-response studies. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflow and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible and competitive inhibitor of protein tyrosine phosphatases (PTPs). It acts as a phosphate mimetic, targeting the active site of PTPs to prevent the dephosphorylation of their substrates.[1]
Q2: Which PTPs are inhibited by this compound?
A2: this compound has been shown to inhibit several PTPs with varying potency. Its primary targets include SHP-2 and PTP1B. For a detailed list of inhibited PTPs and their corresponding IC50 values, please refer to the data table below.[1][2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO, DMF, and Ethanol.[1] For long-term storage, it is recommended to store the powder at -20°C. Stock solutions in a solvent like DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Q4: What is a general formulation for intravenous (IV) administration of this compound in animal models?
A4: A commonly used vehicle for IV administration of compounds with limited aqueous solubility in preclinical animal studies is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] However, the final formulation should be optimized for your specific compound and experimental needs, paying close attention to the final DMSO concentration to avoid toxicity.
Troubleshooting Guide for IV Dose-Response Curve Optimization
This guide addresses common issues encountered during in vivo intravenous dose-response experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in response between animals at the same dose. | 1. Inconsistent IV administration: Inaccurate dosing due to improper injection technique (e.g., subcutaneous leakage).2. Animal-to-animal physiological differences: Variations in metabolism, body weight, or health status.3. Inhibitor instability in formulation: The inhibitor may be precipitating out of the vehicle over time. | 1. Refine IV injection technique: Ensure proper needle placement in the lateral tail vein. Warming the tail can help dilate the vein for easier access. Observe for any swelling at the injection site, which indicates leakage.2. Standardize animal cohorts: Use animals of the same age, sex, and from the same vendor. Ensure proper acclimatization before the experiment.3. Prepare fresh formulations: Prepare the dosing solution fresh before each experiment. Visually inspect for any precipitation. Consider a pre-formulation solubility and stability study. |
| Flat dose-response curve (no significant effect even at high doses). | 1. Rapid in vivo clearance: The inhibitor may be rapidly metabolized and cleared from circulation, not reaching effective concentrations at the target tissue.2. Poor bioavailability at the target site: The inhibitor may not effectively penetrate the target tissue.3. Incorrect dose range: The selected doses may be too low to elicit a biological response.4. Inhibitor inactivity: The compound may have degraded during storage or handling. | 1. Conduct pharmacokinetic (PK) studies: Determine the half-life and clearance rate of the inhibitor in your animal model to inform dosing frequency and concentration.2. Assess tissue distribution: If possible, measure the concentration of the inhibitor in the target tissue.3. Expand the dose range: Conduct a pilot study with a wider range of doses, including significantly higher concentrations, to identify the effective dose range.4. Verify inhibitor activity: Before an in vivo experiment, confirm the activity of your inhibitor batch using an in vitro PTP activity assay. |
| Steep dose-response curve with a narrow therapeutic window. | 1. High potency of the inhibitor. 2. Off-target effects at higher concentrations: The inhibitor may be affecting other critical signaling pathways, leading to toxicity. | 1. Use smaller dose increments: To better define the therapeutic window, test doses with smaller increments around the EC50.2. Monitor for toxicity: Closely observe animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Consider including a toxicity assessment in your study design. |
| Precipitation of the inhibitor during IV administration. | 1. Low solubility in the IV formulation. 2. Interaction with blood components. | 1. Optimize the formulation: Try different co-solvents or adjust the percentage of each component. Sonication may help in initial dissolution.2. Filter the formulation: Use a syringe filter (e.g., 0.22 µm) to remove any micro-precipitates before injection.3. Slow the injection rate: A slower infusion may allow for better mixing with the blood and reduce the risk of precipitation. |
Data Presentation
This compound Target Profile
| Protein Tyrosine Phosphatase (PTP) | IC50 (µM) |
| SHP-2 | 1.8[1][2] |
| PTP1B | 2.5[1][2] |
| PTP-β | 6.4[1][2] |
| PTP-µ | 6.7[1][2] |
| PTP-ε | 8.4[1][2] |
| PTP Meg-2 | 13[1][2] |
| PTP-σ | 20[1][2] |
| DUSP14 | 5.21[2] |
Example In Vivo Dose-Response Data for a PTP Inhibitor
The following table is a representative example of how to structure in vivo dose-response data. The values are hypothetical and for illustrative purposes.
| Dose (mg/kg, IV) | Number of Animals | Average Tumor Growth Inhibition (%) | Standard Deviation |
| Vehicle Control | 10 | 0 | 5.2 |
| 1 | 10 | 15.3 | 8.1 |
| 3 | 10 | 42.8 | 12.5 |
| 10 | 10 | 78.2 | 9.7 |
| 30 | 10 | 95.1 | 4.3 |
Experimental Protocols
In Vitro PTP Inhibition Assay
This protocol describes a general method for determining the IC50 value of this compound against a target PTP using a fluorescence-based assay.
Materials:
-
Recombinant PTP enzyme (e.g., SHP-2, PTP1B)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM.
-
In the 384-well plate, add the PTP inhibitor dilutions. Include wells with DMSO only as a no-inhibitor control.
-
Add the recombinant PTP enzyme to each well at a final concentration that gives a linear reaction rate.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (DiFMUP) to all wells.
-
Immediately place the plate in the plate reader and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo IV Dose-Response Experimental Protocol
This protocol outlines a general procedure for conducting an intravenous dose-response study of this compound in a mouse tumor model.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Warming device for the tail (e.g., heat lamp or warming pad)
-
Animal restrainer
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Implant tumor cells subcutaneously and allow tumors to reach a predetermined size (e.g., 100-150 mm³).
-
-
Randomization and Grouping:
-
Randomize mice into treatment groups (e.g., vehicle control and multiple this compound dose groups). A typical study might include 8-10 mice per group.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solutions of this compound in the vehicle on the day of administration. Ensure the inhibitor is fully dissolved.
-
-
Intravenous Administration:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol swab.
-
Using a sterile syringe and a 27-30 gauge needle, slowly inject the designated dose of this compound or vehicle into one of the lateral tail veins.
-
Observe for any signs of leakage (bleb formation). If leakage occurs, the injection should be repeated in a more proximal location on the tail vein if possible, or the animal may need to be excluded from the study.
-
-
Monitoring and Data Collection:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control group.
-
Plot the percent tumor growth inhibition against the dose of this compound to generate a dose-response curve.
-
From the dose-response curve, key parameters such as the effective dose 50 (ED50) can be determined.
-
Visualizations
Caption: Workflow from in vitro characterization to in vivo dose optimization.
Caption: Regulation of the JAK/STAT signaling pathway by PTPs.
Caption: Role of SHP-2 in the MAPK/ERK signaling pathway.
References
Technical Support Center: Overcoming PTP Inhibitor IV Solubility Issues
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of PTP Inhibitor IV, a potent but hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
This compound is an uncharged, hydrophobic molecule. Its chemical structure leads to poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or cell culture media will likely result in precipitation or failure to dissolve.
Q2: What is the recommended solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used.[2][3]
Q3: How should I prepare a stock solution of this compound?
To ensure complete dissolution and stability, follow the detailed "Protocol 1: Preparation of a Concentrated DMSO Stock Solution" provided in the Experimental Protocols section below. It is crucial to use anhydrous, high-purity DMSO. Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[1][4]
Q4: I'm seeing precipitation when I add my DMSO stock to my cell culture media. How can I prevent this?
This is a common issue when diluting a concentrated organic stock into an aqueous medium.[1] To avoid precipitation:
-
Perform Serial Dilutions: Do not add the highly concentrated DMSO stock directly to your media. First, perform an intermediate dilution of your stock in pure DMSO to a lower concentration (e.g., 10x or 100x of the final desired concentration).[1]
-
Pre-warm Solutions: Before the final dilution, gently warm both the cell culture medium and the inhibitor stock solution to 37°C.[1] This can significantly improve solubility and prevent the compound from crashing out of the solution.
-
Add Dropwise While Mixing: Add the inhibitor dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even distribution.
Q5: What is a suitable formulation for in vivo animal studies?
Due to the low tolerance for high concentrations of DMSO in animal models, a co-solvent vehicle is recommended. A commonly used formulation consists of DMSO, PEG300, Tween-80, and saline.[1] The final concentration of DMSO should be minimized, typically below 10% for normal mice and potentially as low as 2% for sensitive models.[1] For detailed instructions, see "Protocol 3: Recommended Formulation for In Vivo Animal Studies."
Q6: Which signaling pathways are primarily affected by this compound?
This compound is a reversible and competitive inhibitor of several protein tyrosine phosphatases (PTPs).[4] Its primary targets include SHP-2 and PTP1B.[1][4][5]
-
PTP1B: This phosphatase is a key negative regulator of the insulin and leptin signaling pathways.[6][7] By inhibiting PTP1B, the inhibitor can enhance signaling through the PI3K/Akt pathway.[6]
-
SHP-2: This phosphatase is broadly involved in cell signaling, often acting as a positive regulator of the RAS/MAPK pathway downstream of receptor tyrosine kinases (RTKs).[8][9][10] Inhibition of SHP-2 can therefore dampen cellular growth and proliferation signals.[9]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 225.0 | 369.7 | [1] |
| DMSO | 25 | 41.1 | [2][3] |
| DMF | 30 | 49.3 | [2][3] |
| Ethanol | 25 | 41.1 | [2][3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 0.82 | [2] |
Note: Discrepancies in reported solubility may arise from differences in experimental conditions, such as temperature and purity of the compound and solvents.
Table 2: IC₅₀ Values of this compound for Various Phosphatases
| Phosphatase | IC₅₀ (µM) | Source |
| SHP-2 | 1.8 | [1][4][5] |
| PTP1B | 2.5 | [1][4][5] |
| PTP-β | 6.4 | [1][5] |
| PTP-μ | 6.7 | [1][5] |
| PTP-ε | 8.4 | [1][5] |
| PTP Meg-2 | 13 | [1][5] |
| PTP-σ | 20 | [1][5] |
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTPN1 - Wikipedia [en.wikipedia.org]
- 8. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHP2 Phosphatase [biology.kenyon.edu]
- 10. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected phenotypes with PTP Inhibitor IV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTP Inhibitor IV. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable, reversible, and competitive protein tyrosine phosphatase (PTP) inhibitor.[1][2] It functions by binding to the active site of various PTPs, thereby preventing the dephosphorylation of their target substrates.[3] This leads to an increase in the phosphorylation levels of key signaling proteins, which can modulate various cellular processes.[3][4]
Q2: Which specific PTPs are inhibited by this compound?
This compound has been shown to inhibit several PTPs with varying potencies. The half-maximal inhibitory concentrations (IC50) for some of its known targets are summarized in the table below.
| PTP Target | IC50 (μM) |
| SHP-2 | 1.8[5][6] |
| PTP1B | 2.5[5][6] |
| DUSP14 | 5.21[5][6] |
| PTP-β | 6.4[5][6] |
| PTP-μ | 6.7[5][6] |
| PTP-ε | 8.4[5][6] |
| PTP Meg-2 | 13[5][6] |
| PTP-σ | 20[5][6] |
Q3: What are some general considerations for working with PTP inhibitors?
Due to the highly conserved nature of the active site among PTPs, achieving high specificity with small molecule inhibitors can be challenging, which may lead to off-target effects.[7][8] It is crucial to include appropriate controls in your experiments to validate your findings. When studying the effects on protein phosphorylation, it is essential to use phosphatase inhibitors in your lysis buffers to prevent dephosphorylation during sample preparation.[9] For western blotting of phosphorylated proteins, using bovine serum albumin (BSA) for blocking instead of milk is recommended, as milk contains the phosphoprotein casein, which can cause high background.[9][10]
Troubleshooting Guide: Addressing Unexpected Phenotypes
Problem 1: I am observing unexpected changes in cell morphology and differentiation after treatment with this compound.
Possible Cause and Solution:
An unexpected phenotype observed with this compound is its ability to impair endothelial cell differentiation, leading to the formation of cell clusters.[11] This effect is distinct from other PTP inhibitors that tend to impair proliferation and elongation while maintaining a differentiated appearance.[11]
-
Morphological Analysis: If you observe unusual cell clustering or changes in differentiation markers, it is important to document these changes carefully using microscopy.
-
Comparison with other inhibitors: To determine if this is a specific effect of this compound, compare its effects with other PTP inhibitors known to target similar pathways in your experimental system.
-
Investigate Downstream Signaling: The observed morphological changes may be linked to the inhibition of specific PTPs that regulate cell adhesion and differentiation pathways. Further investigation into the phosphorylation status of proteins involved in these processes is recommended.
Problem 2: I am seeing a decrease in cell viability or signs of cytotoxicity at concentrations where I expect to see specific pathway inhibition.
Possible Cause and Solution:
While this compound is designed to target specific signaling pathways, off-target effects or inhibition of PTPs crucial for cell survival can lead to cytotoxicity at higher concentrations.
-
Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint.[12] This will help you identify a concentration that effectively inhibits the target PTP without causing significant cell death.
-
Cell Viability Assays: Use standard cell viability assays such as MTT or CCK-8 to quantify the cytotoxic effects of the inhibitor on your cells.[13][14][15]
-
Positive and Negative Controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls for cytotoxicity to ensure the observed effects are specific to the inhibitor.
Problem 3: The phosphorylation level of my target protein is not changing as expected after treatment with this compound.
Possible Cause and Solution:
Several factors can contribute to a lack of expected change in protein phosphorylation.
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor and the duration of treatment may not be optimal. Perform a time-course and dose-response experiment to determine the ideal conditions for observing changes in the phosphorylation of your target protein.[12]
-
Cellular Context: The effectiveness of PTP inhibitors can be cell-type specific.[16] The specific PTPs expressed and their roles in signaling can vary between different cell lines.
-
Sample Preparation: Ensure that your cell lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins during sample processing.[9][10]
-
Western Blotting Technique: Optimize your western blotting protocol for phosphoproteins. This includes using BSA for blocking and ensuring the specificity of your primary antibody for the phosphorylated form of the protein.[10]
Experimental Protocols
PTP Activity Assay (General Protocol)
This protocol provides a general method for measuring the activity of PTPs using a chromogenic substrate like p-Nitrophenyl Phosphate (pNPP).
Materials:
-
Purified PTP enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
pNPP substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the purified PTP enzyme to each well and incubate for a pre-determined time at the desired temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol outlines the key steps for detecting phosphorylated proteins by western blot after treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibody specific for the phosphorylated protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in ice-cold lysis buffer containing phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To normalize, you can strip the membrane and re-probe for the total protein.
Cell Viability (MTT) Assay
This protocol describes how to assess cell viability after treatment with this compound using the MTT assay.[13][14][15]
Materials:
-
Cells in culture
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound or vehicle control for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Western Blotting of Phosphorylated Proteins.
Caption: Logical flow for troubleshooting unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inventbiotech.com [inventbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatase inhibitors with anti-angiogenic effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PTP Inhibitor IV Treatment in Primary Cells
Welcome to the technical support center for PTP Inhibitor IV. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to one year.[2] Stock solutions, once prepared, should be aliquoted and frozen at -20°C to avoid repeated freeze-thaw cycles; they are stable for up to 3 months under these conditions.
Q2: I am observing high levels of cell death after treating my primary cells with this compound. What could be the cause?
A2: High cytotoxicity can be due to several factors:
-
Inhibitor Concentration: The optimal concentration of this compound can vary significantly between different primary cell types. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.
-
Cell Health: Primary cells are sensitive to their culture environment. Ensure your cells are healthy and at an optimal confluency (typically 60-80%) before starting the treatment.[3]
Q3: I am not observing the expected inhibitory effect of this compound on my target signaling pathway. What should I check?
A3: Lack of efficacy can be attributed to several possibilities:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target PTP in your primary cells. An initial dose-response experiment is recommended to determine the effective concentration.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Cellular Uptake: While this compound is cell-permeable, its uptake can vary between cell types.[1]
-
PTP Expression Levels: The expression level of the target PTP in your primary cells might be low. It is advisable to confirm the expression of the target PTP by western blot or other methods.
-
Redundancy in PTPs: Other PTPs might be compensating for the inhibition of the target PTP.
Q4: How can I confirm that this compound is active in my primary cells?
A4: The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its downstream targets. This can be achieved by:
-
Western Blotting: Treat your primary cells with this compound and analyze the phosphorylation of the target protein by western blot using a phospho-specific antibody. An increase in phosphorylation of the substrate is expected upon PTP inhibition.
-
Phospho-Flow Cytometry: This technique can be used to measure the phosphorylation status of specific proteins at a single-cell level.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variation in cell density or health. | Standardize cell seeding density and ensure consistent cell viability before each experiment. Primary cells can be highly variable, so consistent handling is key. |
| Inconsistent inhibitor concentration. | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | |
| Precipitation of the inhibitor in the culture medium | Poor solubility of the inhibitor at the working concentration. | Prepare a higher concentration stock solution in DMSO and then perform serial dilutions to reach the final working concentration in the pre-warmed culture medium. Vortex gently before adding to the cells. |
| Off-target effects observed | The inhibitor may be affecting other PTPs or cellular pathways. | This compound is known to inhibit several PTPs with varying IC50 values (see table below).[2][4] Consider using a lower concentration of the inhibitor or a more specific inhibitor if available. It's also important to include appropriate controls to assess off-target effects.[5][6] |
| Difficulty in transfecting primary cells for control experiments | Primary cells are notoriously difficult to transfect. | Optimize your transfection protocol for the specific primary cell type. Consider alternative methods like electroporation or viral transduction if chemical methods are inefficient.[2] |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase (PTP) | IC50 (µM) |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| DUSP14 | 5.21 |
| PTP-β | 6.4 |
| PTP-µ | 6.7 |
| PTP-ε | 8.4 |
| PTP-Meg-2 | 13 |
| PTP-σ | 20 |
Data compiled from multiple sources.[2][4]
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on primary cells and to identify the optimal working concentration.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity. The optimal working concentration should be well below this value.
Protocol 2: Assessing this compound Efficacy by Western Blot
This protocol details the steps to evaluate the inhibitory effect of this compound by analyzing the phosphorylation state of a target protein.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate primary cells and grow to the desired confluency.
-
Treat the cells with the predetermined optimal concentration of this compound or vehicle (DMSO) for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing a phosphatase inhibitor cocktail.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein.
-
Quantify the band intensities to determine the change in phosphorylation upon treatment with this compound.
Visualizations
Caption: Inhibition of a signaling pathway by this compound.
Caption: Experimental workflow for this compound treatment in primary cells.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 4. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating PTP Inhibitor Target Engagement
For researchers, scientists, and drug development professionals, confirming that a protein tyrosine phosphatase (PTP) inhibitor reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating PTP inhibitor target engagement, supported by experimental data and detailed protocols.
This guide focuses on four principal methods for assessing target engagement of PTP inhibitors: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), Biochemical Inhibition Assays, and analysis of Downstream Substrate Phosphorylation. Each method offers distinct advantages and provides unique insights into the interaction between an inhibitor and its target.
Comparative Overview of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the stage of drug development, the desired throughput, and whether a direct or indirect measure of target binding is required. The following table summarizes the key characteristics of the discussed methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Biochemical Inhibition Assay | Downstream Substrate Phosphorylation |
| Principle | Ligand binding alters the thermal stability of the target protein. | Covalent labeling of the active site of an enzyme by a chemical probe. | Measures the inhibition of the catalytic activity of a purified enzyme. | Measures the change in phosphorylation of a known downstream substrate of the PTP. |
| Assay Format | Cellular (intact cells or lysates) | Cellular (intact cells or lysates) | In vitro (purified protein) | Cellular (intact cells) |
| Measures | Direct target binding | Direct active site engagement | Enzymatic inhibition (potency) | Indirect target engagement/pathway modulation |
| Key Readout | Thermal shift (ΔTm) or Isothermal dose-response (EC50) | Probe labeling intensity (IC50) | IC50 | Change in substrate phosphorylation level |
| Labeling | Label-free | Requires a specific chemical probe | No labeling of inhibitor required | Requires specific antibodies for the phosphorylated substrate |
| Advantages | - Label-free- Performed in a native cellular environment- Applicable to a wide range of targets | - Directly probes the active state of the enzyme- Can be used for inhibitor screening in a competitive format | - High-throughput- Provides a direct measure of inhibitor potency | - Confirms functional consequence of target engagement- Can be integrated with pharmacodynamic studies |
| Limitations | - Can be lower throughput (Western blot)- Not all proteins exhibit a significant thermal shift | - Requires the synthesis of a specific probe- Potential for off-target labeling by the probe | - Lacks cellular context (e.g., membrane permeability, off-target effects)- May not reflect in-cell potency | - Indirect measure of target binding- Signal can be influenced by other cellular pathways |
Quantitative Data Comparison: SHP2 Inhibitor SHP099
To illustrate the application of these methods, we present data for the allosteric SHP2 inhibitor, SHP099.
Biochemical and Cellular Target Engagement Data for SHP099
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Inhibition Assay | SHP2 (recombinant) | IC50 | 71 nM | [1] |
| Cellular Thermal Shift Assay (CETSA) | SHP2-WT in HEK293T cells | ΔTm at 10 µM SHP099 | Substantial stabilization | [2] |
| Cellular Thermal Shift Assay (CETSA) | SHP2-WT (recombinant) | ΔTm at 50 µM SHP099 | 4.8 °C | [2] |
| Downstream Substrate Phosphorylation | p-ERK in MDA-MB-468 and KYSE520 cells | IC50 | ~0.25 µM | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding these target validation methods.
SHP2 Signaling Pathway
SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit adaptor proteins like Grb2, which in turn recruits SHP2. Activated SHP2 dephosphorylates downstream targets, leading to the activation of the Ras-MAPK signaling cascade, promoting cell proliferation and survival.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The CETSA workflow involves treating cells with the inhibitor, subjecting them to a heat challenge, and then analyzing the amount of soluble target protein remaining.
Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)
In competitive ABPP, cell lysates are pre-incubated with an inhibitor before adding an activity-based probe that covalently labels the active site of the target PTP.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for SHP2
This protocol is adapted for a Western blot-based readout.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 70-80% confluency.
-
Treat cells with the desired concentrations of the PTP inhibitor (e.g., SHP099) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C). Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target PTP (e.g., anti-SHP2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting temperature (Tm) between the vehicle and inhibitor-treated samples indicates target engagement.
-
Competitive Activity-Based Protein Profiling (ABPP) for PTPs
This protocol describes a general workflow for competitive ABPP using a biotinylated probe.
-
Lysate Preparation:
-
Harvest cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Determine the protein concentration of the lysate.
-
-
Inhibitor and Probe Incubation:
-
Aliquot the lysate and pre-incubate with various concentrations of the PTP inhibitor or vehicle for 30 minutes at room temperature.
-
Add the biotinylated PTP activity-based probe (e.g., a probe with an α-bromobenzylphosphonate warhead) to each sample and incubate for another 30-60 minutes at room temperature.
-
-
SDS-PAGE and Western Blotting:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with streptavidin-HRP to detect biotinylated proteins.
-
Develop the blot using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the molecular weight of the target PTP.
-
Plot the band intensity against the inhibitor concentration to determine the IC50 for the inhibition of probe labeling, which reflects the target engagement of the inhibitor.
-
In Vitro Biochemical Inhibition Assay for PTPs using DiFMUP
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified PTP.
-
Reagents and Plate Setup:
-
Prepare an assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 1 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in DMSO.
-
Serially dilute the PTP inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions. Include no-inhibitor and no-enzyme controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the purified PTP in assay buffer.
-
Add the PTP solution to all wells except the no-enzyme control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a solution of DiFMUP in assay buffer.
-
Initiate the enzymatic reaction by adding the DiFMUP solution to all wells.
-
-
Fluorescence Measurement and Data Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~358 nm, Emission: ~450 nm) over time (kinetic read).
-
Calculate the initial reaction velocity (V0) for each well from the linear portion of the fluorescence curve.
-
Normalize the velocities to the no-inhibitor control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.[4]
-
Downstream Substrate Phosphorylation: p-ERK Western Blot
This method assesses the functional consequence of SHP2 inhibition on the MAPK pathway.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., a cell line with an activating RTK mutation) and allow them to adhere.
-
Starve the cells in serum-free media for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the SHP2 inhibitor (e.g., SHP099) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to activate the MAPK pathway.
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates and normalize them.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK (p-ERK).
-
To control for total protein levels, strip the membrane and re-probe with an antibody for total ERK, or run a parallel gel.[5][6]
-
-
Quantification and Analysis:
-
Detect the signals using chemiluminescence and image the blots.
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
Plot the normalized p-ERK/total ERK ratio against the inhibitor concentration to determine the cellular IC50 for the inhibition of ERK phosphorylation.[7]
-
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PTP Inhibitor IV Versus siRNA Knockdown for Protein Tyrosine Phosphatase Regulation
For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the choice between small molecule inhibitors and genetic knockdown techniques for studying Protein Tyrosine Phosphatases (PTPs) is a critical decision. This guide provides an objective comparison of two prominent methods: the use of PTP Inhibitor IV, a chemical antagonist, and siRNA-mediated knockdown, a gene silencing approach. By examining their mechanisms, efficacy, potential off-target effects, and experimental workflows, this document aims to equip researchers with the necessary information to select the most appropriate tool for their specific research questions.
Executive Summary
Both this compound and siRNA (small interfering RNA) are powerful tools for investigating the roles of PTPs in cellular processes. This compound offers a rapid and reversible means of inhibiting PTP activity, primarily targeting the dual-specificity phosphatase DUSP14. In contrast, siRNA technology provides a highly specific method to silence the expression of a target PTP at the mRNA level, leading to a reduction in protein levels. The choice between these two approaches depends on the experimental goals, the desired duration of the effect, and the specific PTP being studied. While PTP inhibitors can sometimes exhibit off-target effects on other phosphatases, siRNA can also have unintended consequences by silencing non-target mRNAs with partial sequence complementarity.
Mechanism of Action
This compound: Competitive Inhibition at the Catalytic Site
This compound functions as a competitive inhibitor, directly binding to the active site of PTPs.[1] This binding event prevents the natural substrate from accessing the catalytic machinery of the enzyme, thereby blocking its dephosphorylating activity. This mechanism is rapid and, importantly, reversible upon removal of the inhibitor.
siRNA Knockdown: Post-Transcriptional Gene Silencing
siRNA-mediated knockdown operates through the RNA interference (RNAi) pathway.[2] Exogenously introduced double-stranded siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the target PTP messenger RNA (mRNA). This binding leads to the cleavage and subsequent degradation of the mRNA, preventing its translation into protein.[3] This results in a potent and specific reduction of the target PTP protein levels.
Quantitative Data Comparison
| Parameter | This compound (DUSP14 Target) | siRNA (Representative PTP1B Knockdown) |
| Primary Target | DUSP14 | PTP1B mRNA |
| Inhibition/Knockdown Efficiency | IC50 = 5.21 µM (for DUSP14)[4] | Up to 84% reduction in mRNA levels[5] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Duration of Effect | Transient (dependent on compound half-life) | Sustained (days, depending on cell division) |
| Reversibility | Reversible | Effectively irreversible for the lifespan of the cell |
Off-Target Effects
A crucial consideration for any inhibitory technique is the potential for off-target effects.
This compound: As a small molecule, this compound can interact with other proteins, particularly other PTPs with similar active site structures.[6] This can lead to unintended biological consequences.
| Off-Target PTP | IC50 (µM)[4] |
| SHP-2 | 1.8 |
| PTP1B | 2.5 |
| PTP-β | 6.4 |
| PTP-μ | 6.7 |
| PTP-ε | 8.4 |
| PTP Meg-2 | 13 |
| PTP-σ | 20 |
siRNA Knockdown: The primary cause of off-target effects with siRNA is the unintended silencing of mRNAs that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the antisense strand).[7] This can lead to the downregulation of dozens of non-target genes.[8] The extent of these off-target effects is concentration-dependent.[8]
Signaling Pathway Modulation: The DUSP14-JNK Pathway
This compound has been shown to protect c-Jun N-terminal kinase (JNK) activity by inhibiting DUSP14, a phosphatase that dephosphorylates and inactivates JNK.[4] Similarly, siRNA-mediated knockdown of DUSP14 would be expected to increase JNK phosphorylation and activity.
References
- 1. MAPK JNK Cell signalling | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Endothelial Phosphatase VE-PTP Participates in Vasculogenic Mimicry by Preventing Autophagic Degradation of VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
Validating the Efficacy of PTP Inhibitor IV in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of PTP Inhibator IV in a new cell line. It offers a comparative analysis with alternative protein tyrosine phosphatase (PTP) inhibitors, supported by experimental data and detailed protocols.
Introduction to PTP Inhibitor IV and Its Targets
This compound is a broad-spectrum protein tyrosine phosphatase inhibitor. It has been shown to effectively inhibit several PTPs, including DUSP14, SHP-2, and PTP1B, with varying potencies.[1] These phosphatases are critical regulators of numerous cellular signaling pathways, making them attractive therapeutic targets for a range of diseases, including cancer, diabetes, and inflammatory disorders.[2][3] Validating the efficacy of this compound in a specific cell line is a crucial step in preclinical research to understand its potential therapeutic utility.
Comparative Efficacy of PTP Inhibitors
The selection of an appropriate PTP inhibitor is critical for targeted research. This section compares the in vitro inhibitory activity of this compound with other commonly used PTP inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparison of IC50 Values for Various PTP Inhibitors
| Inhibitor | Target PTP | IC50 (μM) | Reference(s) |
| This compound | DUSP14 | 5.21 | [1] |
| SHP-2 | 1.8 | [1] | |
| PTP1B | 2.5 | [1] | |
| PTP-ε | 8.4 | [1] | |
| PTP-β | 6.4 | [1] | |
| PTP-μ | 6.7 | [1] | |
| PTP Meg-2 | 13 | [1] | |
| PTP-σ | 20 | [1] | |
| Sodium Orthovanadate | General PTPs | ~10 (for (Na,K)-ATPase) | [4] |
| bpV(phen) | PTEN | 0.038 | [5][6] |
| PTP-β | 0.343 | [5][6] | |
| PTP1B | 0.920 | [5][6] | |
| SHP099 | SHP2 | 0.07 | [7][8] |
| TPI-1 | SHP-1 | 0.04 | [9] |
| PTP1B-IN-2 | PTP1B | 0.05 | [10] |
Disclaimer: The IC50 values presented in this table are sourced from various publications and may have been determined under different assay conditions. For a direct and accurate comparison, it is recommended to evaluate the inhibitors side-by-side in the same experimental setup.
Key Signaling Pathways Targeted by this compound
This compound's efficacy stems from its ability to modulate critical signaling pathways by inhibiting key phosphatases like PTP1B and SHP2.
PTP1B Signaling Pathway
PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[11][12][13] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity.[11][13]
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that is involved in multiple signaling pathways, including the RAS-MAPK pathway, which regulates cell growth, proliferation, and differentiation.[14][15] Dysregulation of SHP2 activity is implicated in various cancers.[3]
Experimental Workflow for Validating this compound
A systematic approach is essential for the robust validation of a PTP inhibitor in a new cell line. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in validating the efficacy of this compound.
Table 2: Experimental Protocols
| Experiment | Protocol |
| 1. In Vitro Phosphatase Activity Assay | Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the target PTP.Materials: Recombinant human PTP enzyme, p-Nitrophenyl Phosphate (pNPP) substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT), this compound, 96-well microplate, microplate reader.[16][17][18]Procedure: 1. Prepare a serial dilution of this compound in the assay buffer.2. In a 96-well plate, add the assay buffer, the recombinant PTP enzyme, and the different concentrations of this compound or vehicle control (DMSO).3. Pre-incubate the plate at 37°C for 15 minutes.4. Initiate the reaction by adding the pNPP substrate to each well.5. Incubate the plate at 37°C for 30-60 minutes.6. Stop the reaction by adding a stop solution (e.g., 1 M NaOH).7. Measure the absorbance at 405 nm using a microplate reader.8. Calculate the percentage of inhibition and determine the IC50 value. |
| 2. Western Blot Analysis of Phospho-proteins | Objective: To assess the effect of this compound on the phosphorylation status of downstream targets in the signaling pathway within the new cell line.[19][20][21]Materials: New cell line, cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate), this compound, primary antibodies against the phosphorylated and total forms of the target protein, HRP-conjugated secondary antibody, ECL detection reagent.Procedure: 1. Culture the new cell line to the desired confluency.2. Treat the cells with different concentrations of this compound or vehicle control for a specified time.3. Lyse the cells using the supplemented lysis buffer and quantify the protein concentration.4. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.5. Block the membrane with 5% BSA in TBST.6. Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.7. Wash the membrane and incubate with the HRP-conjugated secondary antibody.8. Detect the signal using an ECL reagent and an imaging system.9. Strip the membrane and re-probe with an antibody against the total protein as a loading control. |
| 3. Cell Proliferation Assay (e.g., MTT Assay) | Objective: To evaluate the impact of this compound on the proliferation of the new cell line.[22]Materials: New cell line, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plate, microplate reader.Procedure: 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.2. Treat the cells with a serial dilution of this compound or vehicle control.3. Incubate the plate for 24-72 hours.4. Add MTT reagent to each well and incubate for 2-4 hours at 37°C.5. Remove the medium and add DMSO to dissolve the formazan crystals.6. Measure the absorbance at 570 nm using a microplate reader.7. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation). |
Conclusion
This guide provides a structured approach to validating the efficacy of this compound in a new cell line. By following the outlined experimental workflow and protocols, researchers can obtain robust and reproducible data to assess the inhibitor's potential. The comparative data on alternative inhibitors and the detailed signaling pathway diagrams offer a broader context for interpreting the experimental results. This comprehensive evaluation is essential for advancing our understanding of this compound's mechanism of action and its therapeutic promise.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. probechem.com [probechem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. SHP099 | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SHP2 Phosphatase [biology.kenyon.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Off-target effects of protein tyrosine phosphatase inhibitors on oncostatin M-treated human epidermal keratinocytes: the phosphatase targeting STAT1 remains unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PTP Inhibitor IV: A Comparative Guide
This guide provides an objective comparison of PTP Inhibitor IV's performance against other protein tyrosine phosphatase (PTP) inhibitors based on publicly available data. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate research tools. The guide summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.
Comparative Performance Data
The inhibitory activity of this compound against a panel of PTPs is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibitory Activity of this compound
| Target PTP | IC50 (μM) |
| DUSP14 | 5.21[1][2] |
| SHP-2 | 1.8[1][2] |
| PTP1B | 2.5[1][2] |
| PTP-ε | 8.4[1][2] |
| PTP Meg-2 | 13[1][2] |
| PTP-σ | 20[1][2] |
| PTP-β | 6.4[1][2] |
| PTP-μ | 6.7[1][2] |
For comparative purposes, the following table presents a selection of alternative PTP inhibitors with their primary targets and reported potencies. It is important to note that these values are sourced from various publications and were not necessarily determined under identical experimental conditions as those for this compound.
Table 2: Performance of Alternative PTP Inhibitors
| Inhibitor | Primary Target(s) | Reported IC50 / Potency |
| Sodium Orthovanadate | General PTPs | Broad-spectrum, potent inhibitor |
| bpV(bipy) | General PTPs | Selective PTP inhibitor |
| SHP099 | SHP2 (Allosteric) | Potent and selective |
| JTT-551 | PTP1B | Ki of 0.22 ± 0.04 μM for PTP1B[3] |
| Compound 3 | PTP1B / TC-PTP | Dual inhibitor with comparable IC50s for both[4] |
| JMS-053 | PTP4A3 | IC50 of 98.2 nM for PTP4A3[5] |
| BCI | DUSP6 | Allosteric inhibitor |
Signaling Pathway of this compound
This compound has been shown to protect c-Jun N-terminal kinase (JNK) activity by competitively inhibiting Dual-Specificity Phosphatase 14 (DUSP14).[2] DUSP14 is a negative regulator of the JNK signaling pathway. By inhibiting DUSP14, this compound prevents the dephosphorylation of JNK, thereby maintaining its active state.[2]
Experimental Protocols
The following is a generalized protocol for an in vitro protein tyrosine phosphatase inhibition assay, based on common methodologies. This can be adapted to compare the potency and selectivity of various PTP inhibitors.
In Vitro PTP Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PTP enzyme of interest.
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).[3]
-
Assay buffer (e.g., Bis-Tris buffer, pH 6.0, containing DTT and Tween-20).[3]
-
This compound and other compounds for comparison, dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A common concentration range to test is from 0.005 µM to 100 µM.[5]
-
Add a small volume (e.g., 250 nL) of the diluted inhibitor solutions or DMSO (vehicle control) to the wells of the 384-well plate.[5]
-
Prepare a solution of the recombinant PTP enzyme in the assay buffer to a suitable final concentration (e.g., 0.5 nM for DiFMUP substrate).[5]
-
Add the enzyme solution to each well containing the inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a solution of the fluorogenic substrate (DiFMUP) in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for DiFMUP).
-
Record the reaction rates (slope of fluorescence intensity over time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of PTP inhibitors.
References
- 1. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling PTP Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Protein Tyrosine Phosphatase (PTP) Inhibitor IV. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
PTP Inhibitor IV is a potent biochemical tool for studying cellular signaling pathways.[1][2] As with any bioactive small molecule, proper handling is paramount to prevent accidental exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are required. Given that this compound is often dissolved in solvents like DMSO, ensure your gloves are rated for the specific solvent being used.
-
Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.
-
Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols, especially when handling the powdered form. Work in a well-ventilated area, preferably within a chemical fume hood.
Handling Procedures
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with eyes, skin, and clothing.[3]
-
Ventilation: Handle this compound in a well-ventilated area or a fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered form, do so in a designated area with appropriate ventilation to prevent the generation of dust.
-
Solution Preparation: Prepare stock solutions in a fume hood. This compound is soluble in DMSO.[4]
-
Spill Management: In case of a spill, avoid creating dust. Absorb spills with an inert material and place it in a sealed container for disposal. Clean the spill area thoroughly.
Quantitative Data
| Protein Tyrosine Phosphatase (PTP) | IC50 (μM) |
| SHP-2 | 1.8[4][5][6] |
| PTP1B | 2.5[4][5][6] |
| DUSP14 | 5.21[4][6] |
| PTP-β | 6.4[4][5][6] |
| PTP-μ | 6.7[4][5][6] |
| PTP-ε | 8.4[4][5][6] |
| PTP-Meg-2 | 13[4][5][6] |
| PTP-σ | 20[4][5][6] |
Experimental Protocols
The following is a detailed methodology for a common experiment involving the use of a PTP inhibitor to study its effects on T cell receptor signaling.
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in DMSO.[4]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
In Vitro Treatment of Jurkat T Cells
-
Cell Culture: Culture Jurkat T cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Plate the cells at a suitable density in a multi-well plate.
-
Inhibitor Dilution: Dilute the this compound stock solution to the desired final concentrations in a serum-free medium immediately before use.
-
Treatment: Add the diluted inhibitor to the cells and incubate for the desired time period (e.g., 3 hours).[6]
-
Analysis: Following incubation, cells can be lysed and analyzed by methods such as Western blotting to assess the phosphorylation status of target proteins.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.
-
Waste Classification: this compound should be treated as hazardous chemical waste.
-
Solid Waste: Dispose of unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a designated, sealed hazardous waste container. Do not pour down the drain.[7]
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) that have come into contact with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.[8]
Visualizing this compound's Role in Signaling
The following diagrams illustrate the general mechanism of PTP inhibition and a typical experimental workflow for studying its effects.
References
- 1. scbt.com [scbt.com]
- 2. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
